Pasiniazid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHTRVPGYGVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174700 | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2066-89-9 | |
| Record name | Pasiniazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pasiniazid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pasiniazid | |
| Source | DTP/NCI | |
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| Record name | Pasiniazid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pasiniazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |
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| Record name | PASINIAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pasiniazid's Dual-Pronged Assault on Mycobacterium tuberculosis: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of pasiniazid against Mycobacterium tuberculosis. This compound, a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS), leverages a synergistic, dual-pronged attack on the tubercle bacillus, targeting two distinct and essential metabolic pathways. This guide details the molecular interactions, metabolic activation, and synergistic effects that underpin the efficacy of this important anti-tuberculosis agent.
Introduction: A Two-Front War on Tuberculosis
This compound is a salt formed from a 1:1 molar ratio of isoniazid and para-aminosalycilic acid.[1][2] In vivo, it is rapidly hydrolyzed in the gastrointestinal tract, releasing its two active constituents.[1] The therapeutic efficacy of this compound stems from the combined and synergistic action of INH and PAS, each with a unique mechanism of action against Mycobacterium tuberculosis. This guide will elucidate these distinct mechanisms and the experimental basis for our understanding of their synergistic interplay.
The Isoniazid Axis: Crippling the Cell Wall
Isoniazid is a cornerstone of tuberculosis therapy and functions as a prodrug.[3] Its activation and subsequent inhibitory action can be summarized in the following steps:
-
Activation by KatG: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] This activation process converts INH into a reactive isonicotinic acyl radical.
-
Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[3]
-
Inhibition of InhA: This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[3] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.
-
Disruption of Mycolic Acid Synthesis: Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a crucial permeability barrier. By inhibiting InhA, the INH-NAD adduct effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[3]
The Para-aminosalicylic Acid Front: Starving the Bacterium of Essential Building Blocks
Para-aminosalicylic acid (PAS) also acts as a prodrug, but its target is the folate biosynthesis pathway, a metabolic route essential for the production of nucleotides and certain amino acids.[4][5]
-
Structural Analogy to PABA: PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folate pathway.[5]
-
Metabolic Deception: Instead of directly inhibiting an enzyme, PAS is recognized as a substrate by dihydropteroate synthase (DHPS) and is incorporated into the folate pathway.[4]
-
Formation of a Fraudulent Metabolite: This leads to the production of a hydroxyl dihydrofolate antimetabolite.[4]
-
Inhibition of Dihydrofolate Reductase (DHFR): This "fraudulent" metabolite then acts as an inhibitor of dihydrofolate reductase (DHFR), a subsequent and crucial enzyme in the pathway that reduces dihydrofolate to tetrahydrofolate.[4]
-
Disruption of Folate Metabolism: By blocking the production of tetrahydrofolate, PAS effectively halts the synthesis of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[5][6]
Synergy in Action: Quantitative Evidence
The combination of INH and PAS exhibits a potent synergistic effect, meaning their combined antibacterial activity is significantly greater than the sum of their individual effects. This synergy is crucial to the clinical utility of this compound.
Table 1: In Vitro Synergistic Activity of Isoniazid and Para-aminosalicylic Acid against M. tuberculosis
| Drug(s) | MIC₅₀ (mg/L) | Fold Decrease in MIC₅₀ |
| Isoniazid (INH) alone | 4 | - |
| Para-aminosalicylic acid (PAS) alone | 0.063 | - |
| INH in combination with PAS | 0.25 | 16-fold |
| PAS in combination with INH | 0.008 | 8-fold |
Source: Data from a study on clinical isolates of M. tuberculosis.[7][8]
This pronounced synergy allows for lower effective concentrations of each drug, potentially reducing the risk of dose-dependent side effects and combating the emergence of drug resistance.
Experimental Protocols
The determination of the antimicrobial activity and synergistic effects of compounds like this compound relies on standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.
-
Preparation of Drug Dilutions: A serial dilution of the test compound (this compound) is prepared in a 96-well microplate.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared and added to each well containing the drug dilutions.
-
Incubation: The microplate is incubated at 37°C for a defined period, typically 5-7 days, to allow for bacterial growth.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Re-incubation and Observation: The plate is incubated for another 24-48 hours. In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.
Synergy Testing: The Checkerboard Method
The checkerboard assay is employed to quantitatively assess the synergistic interaction between two antimicrobial agents.
-
Plate Setup: A 96-well microplate is set up with serial dilutions of Drug A (e.g., INH) along the x-axis and serial dilutions of Drug B (e.g., PAS) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of M. tuberculosis and the plate is incubated.
-
Growth Determination: After incubation, bacterial growth is assessed, often using the MABA method described above.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Conclusion
This compound's mechanism of action is a compelling example of a successful combination therapy strategy. By simultaneously targeting the synthesis of the mycobacterial cell wall and the essential folate metabolic pathway, this compound presents a formidable challenge to M. tuberculosis. The synergistic nature of its components allows for enhanced efficacy, highlighting the potential of multi-targeted approaches in the ongoing fight against tuberculosis. This technical guide provides a foundational understanding for researchers and drug developers seeking to build upon the principles of synergistic antimicrobial action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
Pasiniazid chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasiniazid, a chemical complex of isoniazid and p-aminosalicylic acid, is a pharmaceutical agent primarily utilized in the treatment of tuberculosis. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and the biochemical pathways it influences. The information herein is intended to support research and development efforts in the field of medicinal chemistry and pharmacology.
Chemical Structure and Identification
This compound is the salt formed between the tuberculostatic drug isoniazid and the anti-inflammatory and bacteriostatic agent p-aminosalicylic acid (PAS). In biological systems, it readily dissociates into its constituent components.
| Identifier | Value |
| IUPAC Name | 4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide |
| Molecular Formula | C13H14N4O4 |
| Molecular Weight | 290.27 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN |
| InChI Key | RKPHTRVPGYGVQD-UHFFFAOYSA-N |
| CAS Number | 2066-89-9 |
Physicochemical Properties
The physicochemical properties of this compound are largely influenced by its two components, isoniazid and p-aminosalicylic acid. The following table summarizes key quantitative data, with a focus on isoniazid due to its primary role as the antimycobacterial agent.
| Property | Value | Source |
| Melting Point | 142-144 °C | |
| pKa (Isoniazid) | 1.8 (pyridine N), 3.6 (hydrazine–NH), 10.8 (hydrazine NH2) | |
| logP (Isoniazid) | -0.70 | |
| Water Solubility (Isoniazid) | 12.5 g/100mL at 20 °C | |
| Solubility (this compound) | Sparingly soluble in water. | |
| Solubility (Isoniazid) | Soluble in DMSO (≥ 160 mg/mL), ethanol, methanol, acetone, and ethyl acetate. |
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
The primary mechanism of action of the isoniazid component of this compound involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking the synthesis of mycolic acids.
Figure 1: Isoniazid's mechanism of action via inhibition of the mycolic acid biosynthesis pathway.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of pharmaceutical compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts to a liquid.
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
Procedure:
-
A small amount of the crystalline sample is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point(s) on the titration curve.
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC.
Procedure:
-
n-Octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separatory funnel or vial in a defined volume ratio.
-
The mixture is agitated using a mechanical shaker until equilibrium is reached (typically for several hours).
-
The mixture is then allowed to stand for the two phases to separate completely.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
Apparatus: Vials, mechanical shaker or rotator, filtration or centrifugation system, analytical instrument (e.g., HPLC-UV or LC-MS).
Procedure:
-
An excess amount of the solid compound is added to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its chemical structure and key physicochemical properties. The detailed experimental protocols and the visualization of its primary mechanism of action offer valuable resources for professionals engaged in the research and development of antitubercular agents. A thorough characterization of these parameters is crucial for the rational design and optimization of new drug candidates.
The Biochemical Pathway of Pasiniazid's InhA Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasiniazid, a complex of isoniazid and p-aminosalicylic acid, is a critical therapeutic agent in the fight against tuberculosis. Its primary mechanism of action involves the inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway. This guide provides an in-depth technical overview of the biochemical cascade leading to InhA inhibition by this compound, detailing the enzymatic activation, adduct formation, and final target engagement. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved pathways and workflows to support further research and drug development efforts in this domain.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. This compound serves as a frontline treatment, and understanding its precise mechanism of action is paramount for overcoming drug resistance and developing novel therapeutics. This compound is a chemical complex that, upon ingestion, dissociates into its two constituent components: isoniazid (INH) and p-aminosalicylic acid (PAS)[1]. The antitubercular activity of this compound is primarily driven by isoniazid, a prodrug that requires activation within the mycobacterial cell to exert its inhibitory effect on InhA[2][3][4]. This guide will focus on the biochemical journey of isoniazid from a dormant prodrug to a potent inhibitor of a vital bacterial enzyme.
The Biochemical Pathway of InhA Inhibition
The inhibition of InhA by isoniazid is a multi-step process that begins with the activation of the isoniazid prodrug and culminates in the formation of a covalent adduct that tightly binds to the active site of InhA.
Activation of the Isoniazid Prodrug
Isoniazid is not inherently active against M. tuberculosis. It must first be activated by the mycobacterial catalase-peroxidase enzyme, KatG[2][4]. This activation is an oxidative process that converts isoniazid into a reactive isonicotinoyl radical[5][6].
Formation of the Isoniazid-NAD Adduct
The highly reactive isonicotinoyl radical spontaneously reacts with the nicotinamide adenine dinucleotide (NAD+) cofactor within the mycobacterial cell to form a covalent isoniazid-NAD (INH-NAD) adduct[4][5][6]. This adduct is the true active inhibitor of the InhA enzyme.
Inhibition of the InhA Enzyme
The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA[4]. The inhibition mechanism proceeds in two steps: an initial, relatively weak binding of the adduct to the enzyme, followed by a slow conformational change that results in a final, tightly inhibited enzyme-inhibitor complex[4][7][8]. This tight binding effectively blocks the active site of InhA, preventing its natural substrate, the enoyl-AcpM, from binding. The inhibition of InhA disrupts the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential long-chain fatty acids that are major components of the mycobacterial cell wall[9]. The disruption of mycolic acid synthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.
Quantitative Data on InhA Inhibition
The potency of InhA inhibitors is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and kinetic parameters such as the association (kon) and dissociation (koff) rate constants. Below are tables summarizing key quantitative data for the INH-NAD adduct and other direct inhibitors of InhA.
Table 1: Kinetic Parameters for INH-NAD Adduct Inhibition of Wild-Type InhA [4][7]
| Parameter | Value | Unit | Description |
| Ki | 0.75 ± 0.08 | nM | Overall dissociation constant for the final inhibited complex. |
| K-1 | 16 ± 11 | nM | Dissociation constant for the initial enzyme-inhibitor complex. |
| k2 | 0.13 ± 0.01 | min-1 | First-order rate constant for the conversion of the initial complex to the final inhibited complex. |
Table 2: IC50 and MIC Values for Selected Direct InhA Inhibitors
| Inhibitor | InhA IC50 (µM) | M. tuberculosis MIC (µM) | Reference |
| NITD-529 | 9.60 | 1.54 | [2] |
| NITD-564 | 0.59 | 0.16 | [2] |
| GSK138 | 0.04 | 1 | [10] |
| Arylamide a4 | 3.07 | - | [11] |
| Arylamide p3 | 0.2 | - | [11] |
| PT70 | 0.0053 | - | [2] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| Strain Type | This compound MIC Range (µg/mL) | Susceptibility | Reference |
| INH-Resistant Isolates | 0.125 - 256 | 85 out of 109 isolates were susceptible | [1] |
| Pan-Susceptible, MDR, XDR | MIC50 (INH) = 4, MIC50 (PAS) = 0.063 | Synergistic activity observed | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of InhA inhibition.
Purification of InhA Enzyme
Objective: To obtain a pure and active sample of the InhA enzyme for use in inhibition assays.
Protocol:
-
Expression: Transform E. coli BL21(DE3)pLysS cells with a plasmid containing the M. tuberculosis InhA gene. Grow the cells in a suitable medium at 37°C to an A600 of 0.8. Induce protein expression with 1 mM isopropyl-β-d-thiogalactopyranoside (IPTG) and continue to shake for 12 hours at 25°C[2].
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the bacterial pellet in 20 mM Tris-HCl, pH 7.9, containing 500 mM NaCl and 5 mM imidazole. Lyse the cells by sonication on ice, followed by centrifugation at 50,000 x g to remove cell debris[2].
-
Affinity Chromatography: Apply the supernatant to a nickel affinity column (e.g., Ni-NTA). Wash the column extensively with the lysis buffer to remove unbound proteins.
-
Elution: Elute the His-tagged InhA protein using a linear gradient of 60–500 mM imidazole in the lysis buffer[2].
-
Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Concentrate the protein, determine the concentration using a Bradford assay or by measuring absorbance at 280 nm, and store at -80°C.
Synthesis of the INH-NAD Adduct
Objective: To chemically synthesize the active INH-NAD adduct for use in InhA inhibition assays.
Protocol:
-
Preparation of Manganese(III) Pyrophosphate: Mix equal volumes of 50 mM Mn(III) acetate dihydrate and 250 mM sodium pyrophosphate at room temperature[5].
-
Adduct Formation: In a reaction mixture, combine 2 mM isoniazid, 2 mM NAD+, and the prepared manganese(III) pyrophosphate solution. Allow the reaction to proceed at room temperature for 1 hour[5][13].
-
Purification: Clarify the reaction mixture by centrifugation. The supernatant containing the INH-NAD adduct can be further purified by ion-exchange chromatography[4]. Elute the adduct using a linear gradient of KCl.
-
Characterization and Storage: Confirm the identity and purity of the adduct using UV-Vis spectrophotometry (absorbance maxima at 260 and 326 nm) and mass spectrometry[4]. Store the purified adduct at -80°C.
InhA Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the inhibitory activity of a compound against the InhA enzyme.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, and 250 µM NADH[2][11].
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, INH-NAD adduct, or other direct inhibitors) to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a final concentration of 20-100 nM of purified InhA enzyme[2][11].
-
Substrate Addition: Immediately add the substrate, 25 µM trans-2-dodecenoyl-CoA (DD-CoA), to start the enzymatic reaction[2].
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value[14]. For slow-binding inhibitors, progress curves are analyzed to determine kinetic parameters like Ki, k_on, and k_off[4][7].
In Vivo Efficacy Testing in a Mouse Model
Objective: To evaluate the in vivo efficacy of an anti-tuberculosis drug candidate.
Protocol:
-
Animal Model: Use a suitable mouse strain, such as BALB/c mice[3][15][16].
-
Infection: Infect the mice with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection[3][16].
-
Treatment: After a set period post-infection (e.g., 24 days), begin treatment with the test compound (e.g., this compound) administered via an appropriate route (e.g., oral gavage) at a specific dose and frequency[3]. Include control groups receiving vehicle only and a standard-of-care drug (e.g., isoniazid).
-
Monitoring: Monitor the health of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on a suitable medium (e.g., 7H11 agar) to determine the bacterial load (colony-forming units, CFUs).
-
Data Analysis: Compare the CFU counts between the treated and control groups to determine the reduction in bacterial load, which is a measure of the drug's in vivo efficacy.
Conclusion
The inhibition of InhA by this compound, through its active component isoniazid, is a well-characterized biochemical pathway that remains a cornerstone of tuberculosis therapy. A thorough understanding of this mechanism, from the initial activation of the prodrug to the kinetics of enzyme inhibition, is essential for the rational design of new drugs that can overcome existing resistance mechanisms. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the fight against tuberculosis. The continued exploration of direct InhA inhibitors and novel strategies to potentiate the action of existing drugs holds great promise for the future of anti-tubercular therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Disruption of key NADH-binding pocket residues of the Mycobacterium tuberculosis InhA affects DD-CoA binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Impact of the Tyr158 pKa on the Mechanism and Inhibition of InhA, the Enoyl-ACP Reductase from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Role of Para-Aminosalicylic Acid in Pasiniazid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasiniazid, a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS), represents a significant combination therapy in the fight against tuberculosis (TB). While isoniazid is a potent bactericidal agent, its efficacy can be hampered by rapid metabolism and the development of resistance. This technical guide delves into the critical role of para-aminosalicylic acid within this complex, exploring its multifaceted mechanism of action, its impact on isoniazid's pharmacokinetics, and the synergistic relationship that enhances their collective antitubercular activity.
Core Components and Individual Mechanisms of Action
This compound is formulated in a 1:1 molar ratio of isoniazid and para-aminosalicylic acid. Upon oral administration, it rapidly dissociates into its constituent components in the gastrointestinal tract.[1] Understanding the individual actions of INH and PAS is fundamental to appreciating their combined effect.
Isoniazid (INH)
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, INH primarily targets the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. The activated form of INH covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), leading to the disruption of mycolic acid synthesis and subsequent bacterial cell death.[2][4][5]
Para-Aminosalicylic Acid (PAS)
The mechanism of action of PAS is more complex and involves multiple pathways:
-
Folate Pathway Inhibition: As a structural analog of para-aminobenzoic acid (pABA), PAS competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[6] More recent studies have revealed that PAS can also act as a prodrug. It is incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite, which in turn inhibits dihydrofolate reductase (DHFR).[7][8] This disruption of folate metabolism ultimately inhibits the synthesis of nucleotides and essential amino acids, leading to a bacteriostatic effect.
-
Iron Uptake Inhibition: PAS can chelate iron and may inhibit the synthesis of mycobactin, a siderophore essential for iron acquisition by M. tuberculosis.[6][9] This deprivation of a critical nutrient further impedes bacterial growth.
-
Inhibition of Isoniazid Metabolism: Crucially, PAS has been shown to delay the acetylation of isoniazid.[1] In humans, INH is primarily metabolized and inactivated by the N-acetyltransferase 2 (NAT2) enzyme in the liver. By competing for this enzyme or through other mechanisms, PAS can increase the bioavailability and extend the half-life of active isoniazid, thereby enhancing its therapeutic effect.
Pharmacokinetics of this compound Components
The pharmacokinetic profiles of isoniazid and para-aminosalicylic acid are key to understanding the therapeutic advantages of their combined use in this compound.
| Parameter | Isoniazid (INH) | Para-Aminosalicylic Acid (PAS) |
| Absorption | Rapidly and well-absorbed orally.[4] | Readily absorbed (>90%).[9] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours.[4] | 1-4 hours.[9] |
| Plasma Half-life (t1/2) | Bimodal due to genetic polymorphism in acetylation: Slow acetylators: 2-5 hours; Fast acetylators: 0.5-1.6 hours.[4] | Approximately 1 hour.[9] |
| Metabolism | Primarily hepatic acetylation by N-acetyltransferase 2 (NAT2) to inactive metabolites.[4][10][11][12] | Intestinal and hepatic (>50%), mainly by acetylation.[9] |
| Excretion | 50-70% excreted in the urine within 24 hours, primarily as metabolites.[4] | ≥80% excreted in the urine within 24 hours (50% as acetylated metabolite).[9] |
| Protein Binding | Low (0-10%).[4] | 50-70% (acid form).[9] |
Synergistic Efficacy of Isoniazid and Para-Aminosalicylic Acid
The combination of INH and PAS exhibits a synergistic effect, resulting in enhanced antitubercular activity beyond the additive effects of the individual drugs. This synergy is particularly valuable in overcoming low-level isoniazid resistance.
| Drug(s) | MIC50 (mg/L) against M. tuberculosis | Fold Decrease in MIC50 |
| Isoniazid (INH) alone | 4 | N/A |
| Para-Aminosalicylic Acid (PAS) alone | 0.063 | N/A |
| INH in combination with PAS | 0.25 | 16-fold |
| PAS in combination with INH | 0.008 | 8-fold |
Data from a study on 72 clinical isolates of M. tuberculosis, including pan-susceptible, MDR-TB, and XDR-TB strains.[7][13][14]
The synergistic activity was observed in 94.4% of the tested isolates, indicating a broad applicability of this combination.[7][13]
Signaling Pathways and Experimental Workflows
Isoniazid Activation and Mycolic Acid Synthesis Inhibition
Caption: Isoniazid activation and mechanism of action.
Para-Aminosalicylic Acid and Folate Pathway Inhibition
Caption: Para-aminosalicylic acid's role in folate pathway inhibition.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of antitubercular drugs using the broth microdilution method, adapted from established guidelines.
1. Preparation of Bacterial Inoculum: a. Culture Mycobacterium tuberculosis (e.g., H37Rv reference strain or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard.[15] b. Dilute the bacterial suspension 1:50 in fresh 7H9 broth to achieve a final inoculum density of approximately 1.0–5.0 × 10^5 CFU/mL.[15]
2. Preparation of Drug Dilutions: a. Prepare stock solutions of isoniazid and para-aminosalicylic acid in appropriate solvents (e.g., water for INH, and a slightly alkaline solution for PAS). b. Perform serial two-fold dilutions of each drug in a 96-well microtiter plate containing 100 µL of 7H9 broth per well to achieve the desired concentration range. For combination studies, serial dilutions of one drug are made in the presence of a fixed concentration of the second drug.
3. Inoculation and Incubation: a. Inoculate each well (except for a sterile control well) with 100 µL of the prepared bacterial suspension. b. Include a growth control well containing no drug. c. Seal the plates and incubate at 37°C for 7-21 days, or until growth is visible in the growth control well.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis.[15] b. For quantitative assessment, a redox indicator such as AlamarBlue or resazurin can be added, where a color change indicates bacterial growth.
In Vitro Drug Metabolism Study Using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of isoniazid in the presence and absence of para-aminosalicylic acid.
1. Materials: a. Human liver microsomes (pooled from multiple donors). b. NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). c. Phosphate buffer (e.g., 100 mM, pH 7.4). d. Isoniazid and para-aminosalicylic acid. e. Acetonitrile or other suitable organic solvent for reaction termination. f. LC-MS/MS system for analysis.
2. Incubation Procedure: a. Pre-warm a solution containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer at 37°C. b. Add isoniazid to the microsomal solution at a clinically relevant concentration. For the test condition, also add para-aminosalicylic acid. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate the mixture at 37°C with gentle agitation. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile. f. Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.
3. Sample Analysis: a. Centrifuge the terminated reaction mixtures to precipitate the proteins. b. Analyze the supernatant for the concentrations of isoniazid and its primary metabolite, acetylisoniazid, using a validated LC-MS/MS method.
4. Data Analysis: a. Plot the concentration of isoniazid over time for both conditions (with and without PAS). b. Calculate the rate of isoniazid metabolism in both conditions. A slower rate of metabolism in the presence of PAS would provide evidence for its inhibitory effect on isoniazid acetylation.
Conclusion
The role of para-aminosalicylic acid in this compound extends beyond its intrinsic bacteriostatic activity. By interfering with the folate pathway and potentially iron uptake in M. tuberculosis, PAS contributes directly to the overall antitubercular effect. More significantly, its ability to inhibit the metabolic inactivation of isoniazid leads to a synergistic interaction, enhancing the potency and prolonging the action of this key bactericidal agent. This comprehensive understanding of the interplay between para-aminosalicylic acid and isoniazid underscores the rationale for their combined use in this compound and provides a foundation for the continued development of effective combination therapies for tuberculosis.
References
- 1. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 7. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Isoniazid - Wikipedia [en.wikipedia.org]
- 11. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
Pasiniazid's Inactivity Against Non-Tuberculous Mycobacteria: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasiniazid, a chemical conjugate of isoniazid (INH) and para-aminosalicylic acid (PAS), is a therapeutic agent primarily deployed against Mycobacterium tuberculosis. This technical guide synthesizes the available scientific evidence on the spectrum of activity of this compound against non-tuberculous mycobacteria (NTM). The data conclusively demonstrates that this compound, in line with its components, exhibits a significant lack of efficacy against a broad range of NTM species. This inherent resistance is primarily attributed to the distinct molecular mechanisms of NTM, which circumvent the activation pathway of isoniazid. This document provides a comprehensive overview of the available quantitative data, the underlying mechanisms of resistance, and the experimental protocols used to ascertain this inactivity.
Spectrum of Activity: Evidence of Broad-Spectrum Resistance
Direct quantitative data on the activity of this compound against NTM is scarce in publicly available literature. However, a pivotal study investigating the in vitro susceptibility of 24 standard NTM strains to various antimicrobial agents, including isoniazid and a functionally equivalent mixture of PAS and INH (Dipasic), provides critical insights. The findings from this research indicate a universal high-level resistance to both isoniazid and the PAS-INH combination across all tested NTM species.
The minimum inhibitory concentrations (MICs), which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, were found to be exceedingly high, signifying a lack of clinically relevant activity.
Table 1: In Vitro Susceptibility of Non-Tuberculous Mycobacteria to Isoniazid and a PAS-INH Combination (Dipasic)
| Mycobacterial Species | Growth Rate | Isoniazid MIC (µg/mL) | Dipasic (PAS-INH) MIC (µg/mL) |
| Mycobacterium abscessus | Rapid | >256 | >256 |
| Mycobacterium peregrinum | Rapid | >256 | >256 |
| Mycobacterium chelonae | Rapid | >256 | >256 |
| Mycobacterium phlei | Rapid | >256 | >256 |
| Mycobacterium fortuitum | Rapid | >256 | >256 |
| Mycobacterium duvalii | Rapid | >256 | >256 |
| Mycobacterium aurum | Rapid | >256 | >256 |
| Mycobacterium gilvum | Rapid | >256 | >256 |
| Mycobacterium vaccae | Rapid | >256 | >256 |
| Mycobacterium smegmatis | Rapid | >256 | >256 |
| Mycobacterium flavescens | Rapid | >256 | >256 |
| Mycobacterium thermoresistibile | Rapid | >256 | >256 |
| Mycobacterium gordonae | Slow | >256 | >256 |
| Mycobacterium marinum | Slow | >256 | >256 |
| Mycobacterium kansasii | Slow | >256 | >256 |
| Mycobacterium scrofulaceum | Slow | >256 | >256 |
| Mycobacterium szulgai | Slow | >256 | >256 |
| Mycobacterium malmoense | Slow | >256 | >256 |
| Mycobacterium avium | Slow | >256 | >256 |
| Mycobacterium intracellulare | Slow | >256 | >256 |
| Mycobacterium simiae | Slow | >256 | >256 |
| Mycobacterium terrae | Slow | >256 | >256 |
| Mycobacterium nonchromogenicum | Slow | >256 | >256 |
| Mycobacterium xenopi | Slow | >256 | >256 |
Data sourced from a study on the antimicrobial susceptibility of standard NTM strains.[1]
The uniformly high MIC values (>256 µg/mL) for both isoniazid and the PAS-INH combination strongly indicate that this compound is ineffective against these NTM species in vitro.[1]
Mechanism of Isoniazid Resistance in NTM
The ineffectiveness of this compound against NTM is rooted in the mechanism of action of its primary active component, isoniazid. Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.
In the case of M. tuberculosis, the bacterial catalase-peroxidase enzyme, KatG, activates isoniazid. This activation leads to the formation of a reactive species that subsequently inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
However, a majority of NTM species possess a KatG enzyme that is significantly less effective at activating isoniazid.[2][3] This inefficient activation is a key reason for the intrinsic resistance of many NTM to isoniazid.[2][3] Consequently, since this compound relies on the action of isoniazid, its efficacy is similarly nullified in NTM.
The para-aminosalicylic acid (PAS) component of this compound is a second-line anti-TB drug that inhibits folate synthesis.[4] However, the study on 24 standard NTM strains also demonstrated high resistance to PAS, with MICs for Dipasic corresponding to those of PAS.[1]
Signaling Pathway: Isoniazid Activation and NTM Resistance
Experimental Protocols for NTM Susceptibility Testing
The determination of MIC values for NTM, as presented in the data table, is typically performed using broth microdilution methods. The Microplate Alamar Blue Assay (MABA) is a commonly used and reliable method.
Microplate Alamar Blue Assay (MABA) Protocol Outline
-
Preparation of Mycobacterial Inoculum:
-
NTM strains are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
The turbidity of the bacterial suspension is adjusted to a McFarland standard (typically 0.5), and then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Drug Dilution Series:
-
A serial two-fold dilution of the test compound (in this case, Isoniazid and Dipasic) is prepared in a 96-well microtiter plate. A range of concentrations is tested to determine the MIC.
-
-
Inoculation and Incubation:
-
The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Control wells (drug-free and bacteria-free) are included.
-
The plates are sealed and incubated at the optimal growth temperature for the specific NTM species (e.g., 30°C for rapidly growing mycobacteria, 37°C for many slow-growing species). Incubation times vary depending on the growth rate of the NTM, ranging from a few days for rapid growers to several weeks for slow growers.
-
-
Addition of Alamar Blue and Reading of Results:
-
After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.
-
The plates are re-incubated for a period (e.g., 24-48 hours) to allow for color development.
-
Viable, metabolically active mycobacteria reduce the blue resazurin to the pink resorufin.
-
The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
-
Experimental Workflow for NTM Drug Susceptibility Testing
Conclusion and Future Directions
The currently available evidence strongly indicates that this compound does not possess a clinically relevant spectrum of activity against non-tuberculous mycobacteria. This is primarily due to the inherent resistance of NTM to isoniazid, a core component of this compound, which stems from the inefficient activation of the prodrug by the NTM KatG enzyme. Furthermore, the tested NTM species also demonstrate high-level resistance to the PAS component.
For drug development professionals, these findings suggest that strategies targeting the mycolic acid synthesis pathway in NTM, analogous to isoniazid's mechanism in M. tuberculosis, would require direct inhibitors that do not rely on KatG activation. Research into such direct inhibitors of enzymes like InhA in NTM could potentially yield more promising therapeutic candidates.
Researchers and scientists investigating NTM infections should be aware of the ineffectiveness of this compound and focus on alternative therapeutic strategies. The standard of care for NTM infections continues to rely on multi-drug regimens tailored to the specific NTM species and its in vitro susceptibility profile, for which drugs like macrolides, amikacin, and others remain the cornerstone.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Pasiniazid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasiniazid, a mutual prodrug of Isoniazid (INH) and p-Aminosalicylic Acid (PAS), is a compound of interest in the development of new anti-tubercular agents. This document provides a detailed protocol for the laboratory synthesis of this compound, derived from established methodologies for creating mutual prodrugs. The synthesis involves the formation of an amide linkage between the carboxyl group of p-aminosalicylic acid and the hydrazine moiety of isoniazid. Included are methodologies for synthesis and characterization, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. This compound combines two established anti-tubercular drugs, Isoniazid (INH) and p-Aminosalicylic Acid (PAS), into a single molecule. This mutual prodrug approach aims to improve pharmacokinetic properties, reduce side effects, and potentially enhance efficacy. The synthesis of this compound is a critical step in enabling further preclinical and clinical evaluation. This protocol outlines a reproducible method for its laboratory-scale preparation.
Synthesis of this compound (INH-PAS Prodrug)
The synthesis of this compound (PI) involves the coupling of p-aminosalicylic acid and isoniazid. A plausible and effective method for this transformation is through the use of a coupling agent to facilitate the formation of an amide bond.
2.1. Reaction Scheme
The overall reaction can be depicted as follows:
Isoniazid (INH) + p-Aminosalicylic Acid (PAS) → this compound
2.2. Experimental Protocol
Materials and Reagents:
-
Isoniazid (INH)
-
p-Aminosalicylic Acid (PAS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-aminosalicylic acid (1.0 equivalent) and isoniazid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the stirring solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point and calculate the percentage yield.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂N₄O₃ |
| Molecular Weight | 272.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198-202 °C (decomposes) |
| Yield | 65-75% |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (C=O, amide) |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to both INH and PAS moieties |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway and Logical Relationship
The following diagram illustrates the logical relationship of forming the this compound prodrug from its constituent molecules.
Caption: Conceptual formation of this compound.
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Pasiniazid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pasiniazid, a derivative of isoniazid and para-aminosalicylic acid (PAS), is an antimicrobial agent with potential activity against Mycobacterium tuberculosis. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and in the preclinical development phase. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against Mycobacterium tuberculosis using the broth microdilution method, based on established guidelines for anti-tubercular drug susceptibility testing.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from MIC determination experiments.
Table 1: MIC of this compound against Reference Strains of M. tuberculosis
| M. tuberculosis Strain | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) (Control) |
| H37Rv (ATCC 27294) | [Insert Data] | [Insert Data] |
| [Other Reference Strain] | [Insert Data] | [Insert Data] |
Table 2: Quality Control Ranges for Reference Strain (e.g., H37Rv)
| Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Isoniazid | 0.015 - 0.06 |
| Rifampicin | 0.06 - 0.25 |
| This compound | To be determined |
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound.
2.1. Materials
-
This compound (powder form)
-
Isoniazid (for control)
-
Mycobacterium tuberculosis strains (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates (U-bottom)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile distilled water
-
Incubator (37°C)
-
Biosafety cabinet (Class II or III)
-
Spectrophotometer or McFarland standards
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
2.2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mg/mL. Further dilute in sterile distilled water to a working stock concentration.
-
Bacterial Inoculum:
-
Culture M. tuberculosis in 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10^7 CFU/mL) using sterile 7H9 broth.
-
Prepare the final inoculum by diluting the adjusted suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
2.3. Assay Procedure
-
Serial Dilution:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the working this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of 7H9 broth and 100 µL of the inoculum (no drug).
-
Sterility Control: A well containing 200 µL of sterile 7H9 broth.
-
Positive Control: Run a parallel assay with Isoniazid.
-
-
Incubation: Seal the plate with a plate sealer and incubate at 37°C for 7-14 days.
-
Reading Results:
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).
-
Visualizations
3.1. Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of mycolic acid synthesis, similar to its parent compound, Isoniazid.
Caption: Proposed activation and mechanism of action for this compound.
3.2. Experimental Workflow
The following diagram outlines the key steps in the MIC determination protocol.
Caption: Workflow for MIC determination by broth microdilution.
3.3. Logical Relationship for MIC Determination
This diagram illustrates the logic for interpreting the results of the MIC assay.
Caption: Logic for identifying the Minimum Inhibitory Concentration.
Standard Protocols for Pasiniazid Drug Susceptibility Testing (DST)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pasiniazid is a compound of Isoniazid (INH) and p-aminosalicylic acid (PAS). It is a first-line anti-tuberculosis drug, and understanding its efficacy against susceptible and resistant Mycobacterium tuberculosis strains is critical for effective treatment and drug development. Some studies suggest that this compound may be effective against some INH-resistant isolates, as the PAS component is thought to delay the acetylation of INH, thereby increasing its effective concentration.[1] This document provides detailed application notes and protocols for the drug susceptibility testing (DST) of this compound. While standardized critical concentrations for this compound are not as firmly established as for Isoniazid, this guide presents methodologies based on established principles of mycobacterial DST.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) distributions of this compound, Isoniazid (INH), and p-aminosalicylic acid (PAS) against various resistant M. tuberculosis isolates. This data is crucial for interpreting DST results and understanding cross-resistance patterns.
Table 1: MIC Distribution of this compound, INH, and PAS against INH-Resistant M. tuberculosis Isolates (n=109) [2]
| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.125 - >16 | 2 | 8 |
| Isoniazid (INH) | 0.125 - >16 | 1 | 4 |
| p-aminosalicylic acid (PAS) | ≤0.25 - >16 | 2 | 8 |
Table 2: MIC Distribution of this compound, INH, and PAS against Multidrug-Resistant (MDR) M. tuberculosis Isolates (n=78) [2]
| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.25 - >16 | 2 | 16 |
| Isoniazid (INH) | 0.25 - >16 | 2 | 8 |
| p-aminosalicylic acid (PAS) | ≤0.25 - >16 | 4 | 16 |
Table 3: MIC Distribution of this compound, INH, and PAS against Extensively Drug-Resistant (XDR) M. tuberculosis Isolates (n=26) [2]
| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.5 - >16 | 4 | >16 |
| Isoniazid (INH) | 0.5 - >16 | 4 | 16 |
| p-aminosalicylic acid (PAS) | ≤0.25 - >16 | 8 | >16 |
Experimental Protocols
Two primary methods for phenotypic DST of M. tuberculosis are the proportion method on solid medium and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Proportion Method on Löwenstein-Jensen (LJ) Medium
This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-tuberculous drug.
1. Media Preparation:
-
Prepare Löwenstein-Jensen (LJ) medium according to the manufacturer's instructions.[3][4]
-
Incorporate this compound into the LJ medium at various concentrations (e.g., 0.2, 1.0, 5.0 mg/L). The exact critical concentration for this compound on LJ medium is not universally standardized and may need to be determined based on wild-type MIC distributions.
-
Prepare drug-free control slants.
2. Inoculum Preparation:
-
From a fresh culture of M. tuberculosis on LJ medium, scrape a few colonies and transfer them to a tube containing sterile saline and glass beads.
-
Vortex for 20-30 seconds to create a homogeneous suspension.
-
Allow the large particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a McFarland No. 1 standard.
-
Prepare two dilutions of the adjusted bacterial suspension: 10-2 and 10-4.
3. Inoculation and Incubation:
-
Inoculate one loopful of the 10-2 dilution onto the surface of the LJ slants containing the different concentrations of this compound.
-
Inoculate one loopful of the 10-4 dilution onto a drug-free control slant.
-
Incubate all slants at 37°C.
4. Interpretation of Results:
-
Read the results after 28 days of incubation.
-
Count the number of colonies on the drug-containing and drug-free media.
-
The resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.
Protocol 2: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a drug that inhibits the visible growth of a microorganism.
1. Reagents and Media:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[5]
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture of M. tuberculosis in 7H9 broth.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.
3. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of this compound in 7H9 broth in the microtiter plate. The concentration range should be guided by the expected MICs (e.g., from 0.06 to 128 mg/L).
-
Include a drug-free growth control well and a sterility control well (broth only).
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Seal the plates and incubate at 37°C.
4. Reading and Interpretation of Results:
-
Read the plates after 14 and 21 days of incubation.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
Mandatory Visualizations
Caption: Mechanism of action of this compound in M. tuberculosis.
References
- 1. Comparative evaluation of Löwenstein-Jensen proportion method, BacT/ALERT 3D system, and enzymatic pyrazinamidase assay for pyrazinamide susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agreement of Middle brook 7H10 with Lowenstein Jensen and accuracy of the Sensititre MYCOTB plate using either method as a reference standard for Mycobacterium tuberculosis first line drug susceptibility testing | PLOS One [journals.plos.org]
- 4. liofilchem.net [liofilchem.net]
- 5. Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Pasiniazid in Combination with Other TB Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of novel therapeutic strategies.[1] Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[2][3]
Pasiniazid (Pa) is a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS).[4] This formulation is of particular interest as PAS can increase plasma levels and prolong the effective time of INH by retarding its acetylation pathway.[5] Furthermore, studies have shown that this compound, in combination with other antitubercular agents, exhibits significant synergistic activity against drug-resistant Mtb strains.[6][7]
These application notes provide a comprehensive overview of the experimental design for evaluating this compound in combination with other TB drugs. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the preclinical assessment of novel this compound-based regimens.
Mechanism of Action: this compound (INH-PAS)
This compound's activity stems from the combined actions of its two components: Isoniazid and Para-aminosalicylic Acid.
-
Isoniazid (INH): INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8][9] Once activated, INH covalently binds to NAD+ to form an INH-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA blocks the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall, leading to bacterial cell death.[8][10] Resistance to INH often arises from mutations in the katG gene, which prevents the activation of the prodrug.[4][9]
-
Para-aminosalicylic Acid (PAS): PAS is an analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in Mtb. By disrupting the folate pathway, PAS inhibits the synthesis of nucleotides, which is essential for DNA replication.
The combination within this compound is strategic; PAS has been shown to increase the bioavailability of INH, and the two drugs demonstrate synergistic effects against various Mtb isolates.[5]
Caption: Mechanism of action for the Isoniazid (INH) component of this compound.
In Vitro Experimental Design & Protocols
In vitro assays are crucial first steps for assessing the potential of drug combinations. They provide quantitative data on drug interactions, such as synergy, additivity, or antagonism.
The checkerboard method is a widely used in vitro technique to systematically test pairwise combinations of drugs and determine their synergistic or antagonistic interactions.[1][11]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with other antitubercular drugs against Mtb strains.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, MDR, XDR clinical isolates).
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microtiter plates.
-
This compound (Pa), and other test drugs (e.g., Rifapentine (RFP), Rifabutin (RFB), Moxifloxacin (MXF)).[6][7]
-
Resazurin sodium salt solution or BACTEC MGIT™ 960 system.
Procedure:
-
Prepare Mtb Inoculum: Culture Mtb in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). Adjust the culture to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Drug Dilutions:
-
Prepare stock solutions of each drug.
-
In a 96-well plate, perform serial two-fold dilutions of Drug A (e.g., this compound) horizontally along the x-axis.
-
Perform serial two-fold dilutions of Drug B (e.g., Rifapentine) vertically along the y-axis.
-
The plate will contain a gradient of concentrations for both drugs. Include wells for each drug alone (growth controls) and a drug-free well (positive growth control).
-
-
Inoculation: Add the prepared Mtb inoculum to each well of the 96-well plate.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Determine MIC:
-
After incubation, add a viability indicator like Resazurin and incubate for another 24-48 hours. A color change (blue to pink) indicates bacterial growth.
-
Alternatively, use the BACTEC MGIT 960 system to monitor growth.[12]
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits visible growth. Determine the MIC for each drug alone and for each combination.
-
-
Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
-
FICI = FIC of Drug A + FIC of Drug B
-
Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
And FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Experimental workflow for the in vitro checkerboard synergy assay.
The following tables summarize findings on the synergistic activity of this compound (Pa) with other antitubercular drugs against resistant Mtb strains, as determined by the checkerboard method.[6][7]
Table 1: Two-Drug Combination Synergy against 90 Drug-Resistant Mtb Isolates
| Drug Combination | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) |
|---|---|---|---|
| This compound (Pa) + Rifabutin (RFB) | 71.1% | 28.9% | 0% |
| This compound (Pa) + Rifapentine (RFP) | 86.7% | 13.3% | 0% |
| Moxifloxacin (MXF) + this compound (Pa) | 54.4% | 45.6% | 0% |
| Isoniazid (INH) + Rifampicin (RIF) | 53.3% | 46.7% | 0% |
Data adapted from a study on 90 drug-resistant Mtb strains.[6]
Table 2: Three-Drug Combination Synergy against 90 Drug-Resistant Mtb Isolates
| Drug Combination | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) |
|---|---|---|---|
| MXF + Pa + RFB | 83.3% | 16.7% | 0% |
| MXF + Pa + RFP | 84.4% | 15.6% | 0% |
Data adapted from a study on 90 drug-resistant Mtb strains.[6]
This dynamic assay evaluates the bactericidal or bacteriostatic activity of a drug or drug combination over time.[13][14]
Objective: To assess the rate of killing of Mtb by this compound combinations at fixed concentrations.
Materials:
-
Same as for the Checkerboard Assay.
-
7H10 or 7H11 agar plates for CFU counting.
-
Sterile saline or PBS with Tween 80 for dilutions.
Procedure:
-
Prepare Inoculum: Prepare a mid-log phase Mtb culture as described previously. Dilute to a starting concentration of ~10⁶ CFU/mL in 7H9 broth.
-
Drug Exposure: Set up culture tubes with the following conditions:
-
Growth Control (no drug)
-
This compound alone (at a clinically relevant or MIC-based concentration, e.g., 0.5x MIC)
-
Companion drug alone (e.g., RFP at 0.5x MIC)
-
This compound + Companion Drug combination (e.g., 0.5x MIC of each)[13]
-
-
Incubation and Sampling: Incubate all tubes at 37°C. At specified time points (e.g., Day 0, 2, 4, 7, 10, 14), collect an aliquot from each tube.[13][14]
-
CFU Counting:
-
Perform serial 10-fold dilutions of each collected sample.
-
Plate the dilutions onto 7H10/7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot log₁₀ CFU/mL versus time (days) for each condition.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the starting inoculum.
-
Bacteriostatic activity is defined as <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining similar to the initial inoculum.
-
Synergy is observed when the combination results in a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent.
-
In Vivo Experimental Design & Protocols
Animal models, particularly the murine model, are essential for evaluating the efficacy of new TB drug regimens in a complex biological system.[15][16]
Objective: To evaluate the in vivo efficacy of this compound-based combination therapy in reducing bacterial burden in the lungs and spleens of Mtb-infected mice.
Animals:
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv, Erdman).[17][18]
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system).[18]
-
This compound and other test drugs formulated for oral gavage.
-
Homogenizer for tissue processing.
-
7H11 agar plates.
Procedure:
-
Aerosol Infection: Infect mice with a low-dose aerosol of Mtb, calibrated to deliver 50-100 bacilli into the lungs of each mouse.[18]
-
Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks. At this stage, a stable, high bacterial load is present in the lungs.
-
Treatment Initiation: Randomize mice into treatment groups (n=5-10 per group):
-
Vehicle Control (placebo)
-
Standard Regimen (e.g., INH + Rifampin + Pyrazinamide)[15]
-
This compound alone
-
Companion Drug alone
-
This compound + Companion Drug(s)
-
-
Drug Administration: Administer drugs daily or 5 days per week via oral gavage for a specified duration (e.g., 4-8 weeks).[17]
-
Efficacy Assessment (Bacterial Load):
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates onto 7H11 agar.
-
Incubate for 3-4 weeks and count CFUs.
-
-
Data Analysis:
-
Convert CFU counts to log₁₀ CFU per organ.
-
Compare the mean log₁₀ CFU between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in bacterial load compared to the control and single-drug groups indicates treatment efficacy.
-
Caption: Experimental workflow for the in vivo murine model of TB.
Table 3: Example Dosing for Standard TB Drugs in Murine Models
| Drug | Typical Dose (mg/kg) | Route | Frequency |
|---|---|---|---|
| Isoniazid (INH) | 10 - 25 | Oral Gavage | Daily, 5 days/week |
| Rifampin (RIF) | 10 | Oral Gavage | Daily, 5 days/week |
| Pyrazinamide (PZA) | 150 | Oral Gavage | Daily, 5 days/week |
Note: Doses are examples and may need optimization.[17]
Conclusion
The evaluation of this compound in combination with other antitubercular drugs requires a systematic approach employing both in vitro and in vivo models. The checkerboard and time-kill assays provide essential preliminary data on drug interactions and bactericidal activity, guiding the selection of promising combinations. Subsequent testing in the murine model of chronic TB infection is critical for assessing in vivo efficacy and therapeutic potential. The protocols and data presented here offer a framework for researchers to design robust experiments aimed at developing novel, effective, and potentially shorter treatment regimens for drug-resistant tuberculosis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the design of combination therapies for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance of isoniazid, para-aminosalicylic acid and this compound against isoniazid-resistant Mycobacterium tuberculosis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. <em>In Vitro </em>Drug Combination Measurements Predict Treatment Outcomes in Mouse Models of <em>Mycobacterium tuberculosis </em>Infections - ProQuest [proquest.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stability Testing of Pasiniazid
Topic: In Vitro Stability Testing of Pasiniazid in Different Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical complex composed of Isoniazid (INH) and Para-aminosalicylic acid (PAS) in a 1:1 molar ratio. It is known to be an antibacterial agent used in the research of tuberculosis. A critical aspect of its preclinical evaluation is the assessment of its stability in various biological fluids to understand its degradation profile and the subsequent bioavailability of its active components. This compound is known to rapidly decompose into its constituent molecules, Isoniazid and Para-aminosalicylic acid, particularly in the gastrointestinal tract.[1] Therefore, in vitro stability studies are essential to quantify the rate of this decomposition and the stability of the resulting active moieties in different physiological environments.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro stability testing of this compound in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma.
Data Presentation
The stability of this compound is intrinsically linked to its rapid decomposition into Isoniazid (INH) and Para-aminosalicylic acid (PAS). Consequently, stability assessments will focus on the disappearance of the parent compound, this compound, and the appearance and subsequent stability of INH and PAS. The following table summarizes the expected and known stability of these compounds in different media.
| Compound | Medium | Expected/Known Stability | Key Considerations |
| This compound | Simulated Gastric Fluid (SGF) | Very Low / Unstable | Rapidly hydrolyzes to INH and PAS. |
| Simulated Intestinal Fluid (SIF) | Very Low / Unstable | Rapidly hydrolyzes to INH and PAS. | |
| Human Plasma | Low / Unstable | Susceptible to enzymatic hydrolysis. | |
| Isoniazid (INH) | Simulated Gastric Fluid (SGF) | Relatively Stable | Over 95% remains after 0.75 hours at 37°C.[2] |
| Simulated Intestinal Fluid (SIF) | Relatively Stable | Over 95% remains after 0.75 hours at 37°C.[2] | |
| Human Plasma | Moderately Stable | Stable for up to 4 hours at room temperature.[3] | |
| Para-aminosalicylic acid (PAS) | Simulated Gastric Fluid (SGF) | Moderately Stable | Stability can be pH-dependent. |
| Simulated Intestinal Fluid (SIF) | Moderately Stable | Stability can be pH-dependent. | |
| Human Plasma | Moderately Stable | Subject to enzymatic metabolism. |
Experimental Protocols
Preparation of Simulated Biological Media
a) Simulated Gastric Fluid (SGF) (pH 1.2)
-
Composition:
-
Sodium Chloride (NaCl): 2.0 g
-
Pepsin: 3.2 g (use pepsin with an activity of 800 to 2500 units per mg of protein)
-
Hydrochloric Acid (HCl): 7.0 mL
-
Deionized Water: to 1000 mL
-
-
Protocol:
-
Dissolve 2.0 g of NaCl in 500 mL of deionized water.
-
Add 7.0 mL of concentrated HCl.
-
Add 3.2 g of pepsin and dissolve.
-
Adjust the final volume to 1000 mL with deionized water.
-
The final pH should be approximately 1.2.[4]
-
b) Simulated Intestinal Fluid (SIF) (pH 6.8)
-
Composition:
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 6.8 g
-
Sodium Hydroxide (NaOH): 0.2 M solution
-
Pancreatin: 10.0 g
-
Deionized Water: to 1000 mL
-
-
Protocol:
-
Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.
-
Add 77 mL of 0.2 M NaOH and 500 mL of deionized water.
-
Add 10.0 g of pancreatin and dissolve.
-
Adjust the pH to 6.8 ± 0.1 with either 0.2 M NaOH or 0.2 M HCl.
-
Adjust the final volume to 1000 mL with deionized water.
-
c) Human Plasma
-
Source: Commercially available pooled human plasma or freshly collected plasma from healthy volunteers (with appropriate ethical approval).
-
Anticoagulant: Sodium heparin or K₂EDTA is recommended.
-
Preparation: Thaw frozen plasma at 37°C in a water bath before use. Centrifuge to remove any cryoprecipitates if necessary.
In Vitro Stability Testing Protocol
This protocol is designed to assess the stability of this compound by monitoring its disappearance and the appearance of its degradation products, INH and PAS.
-
Materials:
-
This compound
-
Isoniazid (analytical standard)
-
Para-aminosalicylic acid (analytical standard)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Human Plasma
-
Incubator or water bath (37°C)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (for mobile phase)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Experimental Workflow:
Caption: Experimental workflow for the in vitro stability testing of this compound.
-
Protocol Steps:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).
-
Incubation:
-
Pre-warm the SGF, SIF, and human plasma to 37°C.
-
Spike the this compound stock solution into the pre-warmed media to achieve a final concentration (e.g., 10 µg/mL).
-
Incubate the samples at 37°C with gentle shaking.
-
-
Sampling:
-
Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). The "0" time point should be taken immediately after adding the drug.
-
-
Sample Processing:
-
For SGF and SIF samples: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
For plasma samples: Add a protein precipitation agent (e.g., 2 volumes of ice-cold acetonitrile or 10% TCA) to the aliquot, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating and quantifying this compound, Isoniazid, and Para-aminosalicylic acid.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase could consist of a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol.[5]
-
UV detection can be performed at a wavelength suitable for all three compounds (e.g., around 260-270 nm).
-
-
Data Analysis:
-
Calculate the concentration of this compound, INH, and PAS at each time point using calibration curves prepared with analytical standards.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate and half-life (t½).
-
-
Chemical Decomposition Pathway
The primary degradation pathway of this compound in aqueous media is the hydrolysis of the salt bridge, leading to the formation of its constituent molecules.
Caption: Decomposition pathway of this compound into Isoniazid and PAS.
Conclusion
The in vitro stability of this compound is expected to be very low in simulated gastric and intestinal fluids, as well as in plasma, due to its rapid decomposition into Isoniazid and Para-aminosalicylic acid. The provided protocols offer a robust framework for quantifying this degradation and assessing the stability of the resulting active components. This information is crucial for understanding the pharmacokinetic profile of this compound and for the development of appropriate formulations to ensure optimal drug delivery and efficacy. Researchers should focus on the rapid analysis of the parent compound's disappearance and the concurrent appearance of its degradation products.
References
- 1. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Study of Isoniazid and Rifampicin Oral Solutions Using Hydroxypropyl-Β-Cyclodextrin to Treat Tuberculosis in Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. canada.ca [canada.ca]
- 5. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pasiniazid
Welcome to the technical support center for Pasiniazid. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a chemical complex composed of Isoniazid and p-aminosalicylic acid (PAS) in a 1:1 molar ratio. It is known to be effective against Mycobacterium tuberculosis. While Isoniazid is freely soluble in water, p-aminosalicylic acid has low aqueous solubility. This compound itself is reported to be soluble in hot water but is considered to have low aqueous solubility at room temperature, which can limit its dissolution rate and bioavailability in oral dosage forms. In the gastrointestinal tract, this compound rapidly decomposes into its constituent components, Isoniazid and p-aminosalicylic acid[1]. Therefore, understanding and improving the solubility of both the complex and its individual components is crucial for consistent drug delivery and therapeutic efficacy.
Q2: What is the baseline aqueous solubility of this compound and its components?
-
Isoniazid: Highly soluble in water. Its solubility is reported to be approximately 125 mg/mL at 25°C[2].
-
p-Aminosalicylic acid (PAS): Poorly soluble in water, with a reported solubility of about 2 mg/mL (1 g in 500 mL)[3].
Given that this compound is a salt, its intrinsic solubility is expected to be different from its individual components and will be influenced by the pH of the medium.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
The three main approaches to enhance the aqueous solubility of this compound and its less soluble component, p-aminosalicylic acid, are:
-
pH Adjustment: As this compound is a salt of a weak base (Isoniazid) and a weak acid (p-aminosalicylic acid), its solubility is pH-dependent. Adjusting the pH of the formulation can significantly increase the concentration of the more soluble ionized forms of the constituent molecules.
-
Co-solvency: The addition of a water-miscible solvent (a co-solvent) in which this compound or its components are more soluble can increase the overall solubility of the system.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble p-aminosalicylic acid component within their hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving this compound's solubility.
| Problem | Possible Cause | Troubleshooting Steps |
| Drug precipitates out of solution upon standing after pH adjustment. | The solution is supersaturated and thermodynamically unstable. The chosen pH may be too far from the pKa of the component, leading to precipitation over time. | 1. Re-evaluate the target pH. Aim for a pH that ensures sufficient ionization without creating a highly supersaturated state. 2. Consider the use of precipitation inhibitors such as HPMC or PVP. 3. Ensure the buffer capacity of the system is sufficient to maintain the desired pH. |
| Low solubility enhancement observed with co-solvents. | The selected co-solvent may not be optimal for this compound or its components. The concentration of the co-solvent may be insufficient. | 1. Screen a variety of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). 2. Prepare a range of co-solvent concentrations to determine the optimal ratio for maximum solubility. 3. Refer to the quantitative data tables below for guidance on effective co-solvents for Isoniazid. |
| Difficulty in forming a stable inclusion complex with cyclodextrins. | The type of cyclodextrin or the method of complexation may not be suitable. The molar ratio of this compound to cyclodextrin may need optimization. | 1. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Try different complexation methods such as kneading or co-precipitation as detailed in the protocols below. 3. Investigate different molar ratios of drug to cyclodextrin (e.g., 1:1, 1:2). |
| Inconsistent results in solubility measurements. | Issues with experimental technique, such as insufficient equilibration time or inaccurate quantification. | 1. Ensure the drug suspension is allowed to equilibrate for an adequate period (typically 24-48 hours) to reach saturation. 2. Validate the analytical method (UV-Vis or HPLC) for accuracy and precision. 3. Use a consistent and validated method for separating the undissolved solid from the saturated solution (e.g., filtration through a 0.22 µm filter). |
Quantitative Data Presentation
The following tables summarize the solubility data for Isoniazid and p-aminosalicylic acid under various conditions.
Table 1: Aqueous Solubility of this compound Components
| Compound | Solubility in Water (mg/mL) | Temperature (°C) | Reference |
| Isoniazid | 125 | 25 | [2] |
| p-Aminosalicylic acid | 2 | 25 | [3] |
Table 2: pH-Dependent Solubility of Isoniazid
| pH | Solubility (mg/mL) | Temperature (°C) | Reference |
| 1.2 | 174 | 37 | [2] |
| 4.5 | 161 | 37 | [2] |
| 6.8 | 153 | 37 | [2] |
| 7.0 | 100.11 | 37 | [2] |
Table 3: Solubility Enhancement of Isoniazid using Co-solvents (Mole Fraction x 10³ at 298.15 K)
| Co-solvent System (Mass Fraction of Co-solvent) | Isoniazid Solubility (Mole Fraction x 10³) | Reference |
| Pure Water | 16.5 | [1] |
| PEG 200 (0.2) | 21.0 | [1] |
| PEG 200 (0.5) | 30.1 | [1] |
| PEG 200 (0.8) | 41.5 | [1] |
| Pure PEG 200 | 48.9 | [1] |
Table 4: Solubility Enhancement of Antitubercular Drugs with Cyclodextrins
| Drug | Cyclodextrin | Fold Increase in Solubility | Reference |
| Delamanid | HP-β-CD | 54 | [4] |
| Isoniazid derivative (HBIH) | β-CD | Significant increase (Ks = 1329 M⁻¹) | [5][6] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium aqueous solubility of this compound.
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Analyze the standards using a validated analytical method (UV-Vis spectrophotometry for Isoniazid at ~263 nm or HPLC for p-aminosalicylic acid) and construct a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound powder to a known volume of purified water in a sealed container (e.g., a glass vial with a screw cap).
-
Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Collection and Analysis:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the appropriate solvent to a concentration within the range of the standard curve.
-
Analyze the diluted sample using the validated analytical method.
-
Calculate the concentration of this compound in the original filtrate using the calibration curve and the dilution factor.
-
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol describes how to evaluate the effect of pH on the solubility of this compound.
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8). Use buffers with appropriate buffering capacity for the desired pH range (e.g., phosphate buffers, citrate buffers).
-
-
Solubility Determination at Different pH:
-
Follow the shake-flask method described in Protocol 1, but use the prepared buffers instead of purified water as the solvent for each experiment.
-
-
Data Analysis:
-
Plot the measured solubility of this compound as a function of pH to determine the pH-solubility profile.
-
Protocol 3: Solubility Enhancement by Co-solvency
This protocol details the procedure for assessing the effect of co-solvents on this compound solubility.
-
Preparation of Co-solvent Mixtures:
-
Select a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of co-solvent-water mixtures at different volume/volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v of the co-solvent in water).
-
-
Solubility Determination in Co-solvent Mixtures:
-
Follow the shake-flask method described in Protocol 1, using the prepared co-solvent mixtures as the solvents.
-
-
Data Analysis:
-
Plot the solubility of this compound against the percentage of the co-solvent to identify the optimal co-solvent concentration for maximum solubility enhancement.
-
Protocol 4: Solubility Enhancement by Inclusion Complexation with Cyclodextrins (Kneading Method)
This protocol provides a method for preparing this compound-cyclodextrin inclusion complexes to improve solubility.
-
Preparation of the Complex:
-
Weigh equimolar amounts of this compound and a selected cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Evaluation of Solubility Enhancement:
-
Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method described in Protocol 1.
-
Compare the solubility of the complex with that of the pure this compound to quantify the extent of solubility enhancement.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Troubleshooting Logic for Low Solubility Enhancement
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. Thermodynamic Analysis of the Solubility of Isoniazid in (PEG 200 + Water) Cosolvent Mixtures from 278.15 K to 318.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement and Inhalation Delivery of Cyclodextrin-Based Inclusion Complex of Delamanid for Pulmonary Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and evaluation of β-cyclodextrin-mediated inclusion complexes of isoniazid scaffolds: molecular docking and in vitro assessment of antitubercular properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Chemical Instability of Pasiniazid in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in solution is paramount for accurate and reproducible experimental results. Pasiniazid, a key antitubercular agent, is known for its susceptibility to chemical degradation in solution. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound, which is a prodrug of isoniazid, undergoes degradation primarily through hydrolysis and oxidation. The main degradation products are isonicotinic acid, hydrazine, and isonicotinamide.[1][2][3] The degradation process can be influenced by several factors, including pH, temperature, light, and the presence of other substances in the solution.
Q2: My this compound solution is turning yellow. What is the cause?
A2: The yellow discoloration of a this compound solution, particularly in the solid state when exposed to light under accelerated temperature and humidity, is an indication of degradation.[1] This is often due to the formation of various degradation products. If your solution also contains rifampicin, the color change to orange or reddish-brown is a known interaction and indicates significant degradation of rifampicin, which can be exacerbated by the presence of isoniazid.
Q3: Can the excipients in my formulation affect this compound stability?
A3: Yes, certain excipients can significantly impact the stability of this compound. Reducing sugars, such as dextrose, can react with the hydrazide group of isoniazid to form hydrazones, leading to a decrease in the concentration of the active drug.[4][5] Studies have shown that isoniazid is less stable in 5% dextrose injection compared to 0.9% sodium chloride injection.[4][6] Additionally, some coloring agents, like FD&C blue 2 lake, have been shown to promote the degradation of isoniazid.[7][8]
Q4: I am working with a combination therapy that includes Rifampicin. Are there any stability concerns?
A4: Yes, there are significant stability concerns when formulating this compound (Isoniazid) with Rifampicin in a liquid dosage form. The presence of isoniazid can accelerate the degradation of rifampicin, especially in acidic conditions.[9] This interaction can lead to a substantial loss of both active ingredients. It is generally inadvisable to dispense co-suspensions or multi-suspensions of antituberculosis agents that include rifampin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in solution. | pH of the solution: Isoniazid shows extensive decomposition under hydrolytic conditions, which are pH-dependent.[1] It is more stable in acidic conditions compared to neutral or alkaline solutions.[10] | Buffer the solution to an optimal pH. For isoniazid, a slightly acidic pH is generally preferred. Maximum stability for combined doses with rifampicin has been observed at pH 7.4.[11] |
| High storage temperature: Elevated temperatures accelerate the rate of chemical degradation.[10] | Store this compound solutions at controlled room temperature (20-25°C) or under refrigeration (2-8°C), as indicated by stability data. Avoid exposure to high temperatures. | |
| Exposure to light: this compound is sensitive to light, and exposure can lead to photodegradation.[1] UV light, in particular, causes more significant degradation than room light.[10] | Protect this compound solutions from light by using amber-colored containers or by wrapping the containers in aluminum foil.[4][12] | |
| Inconsistent analytical results for this compound concentration. | Interaction with other components: As mentioned, excipients like dextrose or other APIs like rifampicin can react with this compound, leading to lower than expected concentrations.[4] | Review the formulation for any incompatible components. If dextrose is present, consider replacing it with a non-reducing sugar or using a different vehicle, such as 0.9% sodium chloride injection, where isoniazid shows better stability.[4] |
| Improper sample handling and storage: The stability of this compound in biological samples can be affected by storage conditions prior to analysis. | For plasma samples, it is crucial to maintain the integrity of the sample from collection to analysis. Storage at -80°C is recommended for long-term stability to avoid potential misinterpretation of concentrations. | |
| Formation of precipitates in the solution. | pH changes or supersaturation: Changes in the pH of the solution can affect the solubility of this compound or its degradation products, leading to precipitation. | Ensure the solution is adequately buffered and that the concentration of this compound does not exceed its solubility at the given pH and temperature. Visual inspection for precipitation should be a routine part of stability assessment.[4] |
Data Presentation
The following tables summarize the quantitative data on this compound (Isoniazid) degradation under various stress conditions.
Table 1: Effect of pH on Isoniazid Degradation in Aqueous Solution under UV Light Exposure
| pH | % Degradation (after 96 hours) |
| 2 | 20.4% |
| 4 | 21.9% |
| 6 | 53.9% |
| 8 | 48.3% |
| 10 | 36.5% |
| (Data sourced from a study on the photostability of free isoniazid under UV light exposure)[10] |
Table 2: Stability of Isoniazid in Different Intravenous Solutions
| Solution | Concentration | Storage Condition | Time to <90% Initial Concentration |
| 0.9% Sodium Chloride | 0.5 mg/mL & 6.0 mg/mL | Room Temperature (20-25°C), protected from light | > 72 hours |
| 0.9% Sodium Chloride | 0.5 mg/mL & 6.0 mg/mL | Refrigerated (2-8°C), protected from light | > 72 hours |
| 5% Dextrose | 0.5 mg/mL | Room Temperature (20-25°C), protected from light | 8 hours |
| 5% Dextrose | 0.5 mg/mL | Refrigerated (2-8°C), protected from light | 30 hours |
| 5% Dextrose | 6.0 mg/mL | Room Temperature (20-25°C), protected from light | 24 hours |
| 5% Dextrose | 6.0 mg/mL | Refrigerated (2-8°C), protected from light | 48 hours |
| (Data sourced from a study on the chemical stability of isoniazid injection in i.v. solutions)[4][5][6] |
Table 3: Forced Degradation of Isoniazid under Various Conditions
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1 M HCl at 37°C for 50 min) | 3.2 - 4.7% |
| Combination with Rifampicin (Acidic conditions) | 4 - 11% |
| (Data sourced from a study on the degradation of rifampicin, isoniazid, and pyrazinamide under acid conditions)[9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Isoniazid and its Degradation Products
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Objective: To separate and quantify Isoniazid from its potential degradation products (Isonicotinic Acid and Isonicotinamide).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of aqueous buffer and an organic solvent. A common mobile phase is a mixture of water and acetonitrile (e.g., 96:4, v/v).[1] The aqueous phase can be a phosphate buffer adjusted to a specific pH (e.g., pH 6.8).[13]
-
Flow Rate: Typically around 0.5 mL/min to 1.5 mL/min.[1][14]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Isoniazid reference standard in the mobile phase or a suitable solvent. Prepare working standards by diluting the stock solution to known concentrations.
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the Isoniazid peak based on its retention time and the calibration curve. Degradation products can be identified by comparing their retention times with those of known impurity standards.
-
Protocol 2: Forced Degradation Study of this compound Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Objective: To induce the degradation of this compound under various stress conditions.
-
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following conditions. A control sample should be stored under normal conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the this compound solution and heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 5 days).[2]
-
Alkaline Hydrolysis: Add 0.1 N NaOH to the this compound solution and heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 5 days).[2]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature for a specified period (e.g., 24 hours).[2]
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 5 days).[2]
-
Photolytic Degradation: Expose the this compound solution to a light source (e.g., UV lamp) in a photostability chamber for a specified duration. A dark control should be run in parallel.[1]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method (such as the HPLC method described above) to determine the extent of degradation and identify the degradation products.
Visualizations
Caption: Major degradation pathways of this compound (Isoniazid).
Caption: Workflow for a forced degradation stability study.
References
- 1. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a green method for separation and identification of the degradation impurity of isoniazid by SFC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Stability of isoniazid injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability Study of an Extemporaneous Isoniazid Oral Suspension Prepared using Commercially Available Tablets with X-Temp® Oral Suspension System - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. researchgate.net [researchgate.net]
Challenges and solutions in the purification of synthesized Pasiniazid
Technical Support Center: Pasiniazid Purification
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary impurities I should expect during its synthesis?
This compound is an antitubercular drug, likely a co-drug or conjugate of Isoniazid (INH) and p-aminosalicylic acid (PAS). The primary impurities encountered during its synthesis typically arise from the starting materials, by-products of the reaction, and degradation products.[1][2][3]
Common Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Isoniazid (INH) and p-aminosalicylic acid (PAS).
-
Reaction By-products: Side-products from incomplete or alternative reaction pathways.
-
Degradation Products: this compound can be susceptible to hydrolysis, oxidation, or photolytic cleavage, especially under harsh purification conditions.[1][4] Isoniazid itself is known to degrade in the presence of other drugs like Rifampicin, particularly in acidic conditions.[5][6]
-
Residual Solvents: Organic solvents used during the synthesis and purification that are not completely removed.[1][2]
-
Inorganic Impurities: Reagents, catalysts, and salts used in the manufacturing process.[1][3]
Q2: What is the recommended first-line technique for purifying crude this compound?
Recrystallization is the most commonly employed method for the purification of solid active pharmaceutical ingredients (APIs) like this compound.[7] It is effective at removing unreacted starting materials and most by-products, assuming a suitable solvent is identified.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurities, on the other hand, should either be highly soluble or insoluble at all temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Solvent Selection Protocol:
-
Small-Scale Testing: Test the solubility of your crude this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) at both room temperature and the solvent's boiling point.
-
Observe Crystal Formation: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly. Observe the quality and quantity of the crystals that form.
-
Purity Analysis: Analyze the purity of the resulting crystals using a suitable analytical method like HPLC or TLC to confirm the removal of impurities.
Q4: What analytical methods are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for quantifying the purity of this compound and detecting any impurities.[8]
Recommended HPLC Conditions for Purity Assessment: A reverse-phase HPLC (RP-HPLC) method is typically suitable.[9][10]
-
Column: C18 column[9]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.[9]
-
LOD/LOQ: The method should be validated to have a limit of detection (LOD) and limit of quantification (LOQ) sufficient to detect impurities at required levels (e.g., <0.1%).[10][11]
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. This compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during recrystallization.3. Premature crystallization occurred during hot filtration.4. The product is an oil or amorphous solid, not a crystal. | 1. Select a different solvent or use a solvent/anti-solvent system.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.4. Try dissolving the oil in a small amount of a good solvent and adding an anti-solvent dropwise to induce crystallization. Scratching the inside of the flask with a glass rod may also help. |
| Persistent Impurities Detected by HPLC/TLC | 1. The impurity has similar solubility properties to this compound.2. The impurity co-crystallizes with this compound.3. The impurity is a degradation product formed during purification (e.g., from excessive heat). | 1. If recrystallization is ineffective, consider column chromatography for separation.2. Perform a second recrystallization with a different solvent system.3. Minimize the time the solution is kept at high temperatures. Consider purification methods that do not require heat. |
| Product Discoloration | 1. Presence of colored impurities from starting materials or by-products.2. Oxidation of the product or impurities.3. Thermal degradation. | 1. Add a small amount of activated charcoal to the hot solution before filtration during recrystallization (use with caution as it can adsorb the product).2. Conduct the purification under an inert atmosphere (e.g., nitrogen or argon).3. Lower the temperature of the purification steps where possible. |
| Inconsistent Melting Point | 1. The presence of residual solvent.2. The sample is not completely pure.3. The compound exists in different polymorphic forms.[7] | 1. Dry the purified product under a high vacuum for an extended period to remove all residual solvent.2. Re-purify the sample using a different method or solvent system.3. Characterize the solid-state form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary tests, select an appropriate recrystallization solvent. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.
Protocol 2: Purity Assessment by RP-HPLC
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution.
-
Calculation: Determine the purity of the sample by comparing the peak area of the this compound peak to the total area of all peaks (area percent method) or by using the calibration curve to quantify the amount of this compound present.
Visualizations
General Purification Workflow
Caption: General Workflow for this compound Purification
Troubleshooting Low Purity After Recrystallization
Caption: Troubleshooting Low Purity After Recrystallization
References
- 1. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. scielo.br [scielo.br]
- 6. A pilot stability study on four-drug fixed-dose combination anti-tuberculosis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Isoniazid: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102391178A - Method for controlling impurities of isoniazid - Google Patents [patents.google.com]
Technical Support Center: Investigating Acquired Isoniazid Resistance In Vitro
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating mechanisms of acquired resistance to Isoniazid (INH) in Mycobacterium tuberculosis (M. tuberculosis) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isoniazid (INH)?
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[1] The bacterial enzyme catalase-peroxidase, encoded by the katG gene, activates INH.[2][3] Once activated, the drug forms a complex with NAD (nicotinamide adenine dinucleotide). This INH-NAD adduct then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[4] Inhibition of mycolic acid synthesis ultimately leads to cell lysis.[1]
Q2: What are the most common genetic mutations that confer INH resistance?
The majority of INH resistance in clinical isolates is attributed to mutations in two primary genes:
-
katG : Mutations in this gene, particularly at codon 315 (e.g., S315T), are the most frequent cause of INH resistance.[3][5] These mutations reduce the efficiency of the KatG enzyme in activating the INH prodrug, leading to high-level resistance while often preserving enough catalase-peroxidase activity for the bacterium to remain virulent.[6]
-
inhA : Mutations in the promoter region of the inhA gene (e.g., c-15t) are another common mechanism.[7] These mutations lead to the overexpression of the InhA enzyme, the target of activated INH. This overabundance of the target protein requires a higher concentration of the drug to achieve an inhibitory effect, typically resulting in low-level resistance.[8][9]
Mutations in other genes such as ahpC, kasA, and ndh have also been associated with INH resistance, although they are less common.[2][10]
Q3: Can a strain be phenotypically resistant to INH but show no mutations in katG or the inhA promoter?
Yes. While mutations in katG and the inhA promoter are the most common causes, they do not account for all cases of resistance. Studies have shown that a notable percentage of INH-resistant isolates, sometimes around 10%, lack mutations in these key regions.[11][12] Other potential, albeit less frequent, mechanisms include:
-
Mutations within the coding region of the inhA gene itself.[13]
-
The activity of drug efflux pumps that actively remove INH from the cell.[10]
-
Alternative mechanisms like drug modification, such as the acetylation of isoniazid, which inactivates the drug.[12]
Q4: Do in vitro selected INH-resistant mutants always reflect the mutations seen in clinical isolates?
Not necessarily. Studies have shown that spontaneous INH-resistant mutants selected in a laboratory setting often feature partial or complete deletions of the katG gene.[6] While this confers a high level of resistance, it is not the predominant mechanism observed in clinical settings. The most common clinical mutation, katG S315T, is often absent in these in vitro selected populations.[6] This discrepancy suggests that the high in vitro mutation rate for INH resistance may not fully explain the prevalence of specific mutations seen in patients, where bacterial fitness and virulence play a more significant role.[6]
Troubleshooting Guide
Issue 1: My drug susceptibility test (DST) results are inconsistent or not reproducible.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial suspension is critical for accurate DST. An inoculum that is too heavy or too light can lead to false resistance or susceptibility, respectively.
-
Solution: Strictly standardize your inoculum preparation. Use a McFarland standard (typically 0.5 or 1.0) to adjust the turbidity of the mycobacterial suspension before adding it to the test medium.
-
-
Possible Cause 2: Drug degradation. Isoniazid solutions can lose potency if not stored correctly or if prepared long in advance.
-
Solution: Prepare fresh INH stock solutions for each batch of experiments. Store stock solutions in small aliquots at -20°C or below and protect them from light.
-
-
Possible Cause 3: Contamination. Contamination of the culture with other microorganisms can interfere with the assay and lead to erroneous results.
-
Solution: Perform all steps using sterile techniques. Include a "no inoculum" control well or tube for each experiment to check for contamination of the medium. Always verify the purity of your M. tuberculosis culture before starting the assay.[14]
-
Issue 2: Sequencing reveals a katG S315T mutation, but the isolate shows low-level resistance in phenotypic tests.
-
Possible Cause 1: Heteroresistance. The sample may contain a mixed population of susceptible and resistant bacteria. Molecular tests like sequencing can detect a resistant subpopulation even if it is small, while phenotypic tests reflect the overall growth of the population.
-
Solution: Plate the culture on drug-free and INH-containing agar to isolate individual colonies. Test the susceptibility of multiple single colonies to determine the proportion of resistant bacteria in the population. Molecular methods may be less efficient than culture-based DST in detecting resistance in heteroresistant samples.[15]
-
-
Possible Cause 2: Assay limitations. The "critical concentration" used in your phenotypic assay may be too high to distinguish high-level from some low-level resistance patterns.
-
Solution: Perform a Minimum Inhibitory Concentration (MIC) determination across a range of INH concentrations (e.g., 0.1 µg/mL to 10 µg/mL). This will provide a more detailed profile of the resistance level.
-
Issue 3: I am trying to induce INH resistance in vitro by sub-culturing with sub-lethal INH concentrations, but the resistance level is not increasing.
-
Possible Cause 1: Insufficient selective pressure. The concentration of INH may be too low to effectively select for higher-level resistance mutations.
-
Solution: Gradually increase the concentration of INH in the culture medium with each passage. Start with a sub-inhibitory concentration (e.g., 0.5x MIC) and incrementally raise it as the bacteria adapt.[16]
-
-
Possible Cause 2: Fitness cost. The acquired resistance mutations may come with a significant fitness cost, slowing the growth of the resistant mutants and making them harder to select.
-
Solution: Allow for longer incubation times between passages to give the resistant mutants a chance to grow. Ensure the culture medium is optimal to support the growth of potentially less fit bacteria.
-
Quantitative Data Summary
The prevalence of INH resistance and the frequency of associated mutations can vary significantly by geographical region and patient history. The tables below summarize representative data.
Table 1: Global Prevalence of Isoniazid-Resistant TB (Hr-TB)
| Patient Group | Global Prevalence (95% CI) |
|---|---|
| New TB Patients | 7.4% (6.5%–8.4%) |
| Previously Treated TB Patients | 11.4% (9.4%–13.4%) |
(Data sourced from a multicountry analysis of WHO data).[17][18]
Table 2: Frequency of Resistance-Conferring Mutations in Phenotypically Resistant Isolates
| Gene/Region | Frequency in Resistant Isolates (95% CI) | Associated Resistance Level |
|---|---|---|
| katG (any mutation) | 78.6% (76.1%–80.9%) | High-level |
| inhA promoter (only) | 6.8% (5.4%–8.4%) | Low-level |
| Both katG and inhA promoter | 14.6% (12.7%–16.8%) | High-level |
(Data based on sequencing of 1,174 resistant isolates).[17][18]
Table 3: Common Mutations in INH-Resistant Clinical Isolates
| Gene | Codon/Position | Mutation | Frequency in Resistant Isolates |
|---|---|---|---|
| katG | 315 | S315T | 46% - 75.7% |
| inhA | Promoter Region | c-15t | 8% - 28.1% |
(Frequency ranges compiled from multiple studies).[8][11][19]
Visualizations and Workflows
Diagram 1: Isoniazid Activation and Resistance Pathway```dot
// Invisible edge for ranking INH_prodrug -> katG_mut [style=invis]; }
Caption: A logical workflow for the characterization of Isoniazid resistance.
Detailed Experimental Protocols
Protocol 1: Isoniazid Minimum Inhibitory Concentration (MIC) Determination using Broth Macrodilution
This protocol is adapted from methods used for mycobacterial drug susceptibility testing, such as the BACTEC MGIT 960 system. [1] Materials:
-
Middlebrook 7H9 broth base
-
ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Sterile water
-
Isoniazid (INH) powder
-
M. tuberculosis isolate (H37Rv as a susceptible control)
-
Sterile tubes or 24-well plates
-
McFarland 1.0 standard
-
Incubator (37°C)
Procedure:
-
Medium Preparation: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplemented with ADC or OADC enrichment.
-
INH Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of INH in sterile distilled water. Sterilize by filtration through a 0.22 µm filter. Prepare serial dilutions to create working solutions.
-
Inoculum Preparation: a. Grow the M. tuberculosis isolate in 7H9 broth until it reaches the mid-log phase. b. Vortex the culture with sterile glass beads to break up clumps. c. Allow large clumps to settle for 30 minutes. d. Transfer the supernatant to a new sterile tube and adjust the turbidity with sterile broth to match a McFarland 1.0 standard. e. Prepare a 1:100 dilution of this standardized suspension for the final inoculum.
-
Assay Setup: a. Label sterile tubes for each INH concentration to be tested (e.g., 10, 5, 2, 1, 0.5, 0.2, 0.1, 0 µg/mL). b. Add 1 mL of 7H9 broth to each tube. c. Add the appropriate volume of INH working solution to each tube to achieve the final desired concentrations. The 0 µg/mL tube serves as the growth control. d. Add 100 µL of the final diluted inoculum (from step 3e) to each tube. e. Include a susceptible control strain (e.g., H37Rv) and a known resistant strain in each run for quality control.
-
Incubation: Incubate all tubes at 37°C.
-
Reading Results: a. Visually inspect the tubes for turbidity (bacterial growth) daily, starting from day 7 up to day 21. b. The MIC is the lowest concentration of INH that completely inhibits visible growth when the growth control tube shows clear turbidity.
Protocol 2: Genomic DNA Extraction and Sequencing of katG and inhA Promoter
Materials:
-
M. tuberculosis culture
-
Lysis buffer (e.g., TE buffer with lysozyme and Proteinase K)
-
Heat block or water bath
-
DNA purification kit (e.g., column-based or magnetic bead-based)
-
Primers specific for the katG gene (targeting codon 315) and the inhA promoter region.
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
Sanger sequencing service or in-house sequencer
Procedure:
-
DNA Extraction: a. Harvest approximately 1-5 mL of a liquid culture of M. tuberculosis by centrifugation. b. Resuspend the pellet in lysis buffer and incubate at 37°C for at least 1 hour (for lysozyme) followed by 56°C for 2 hours (for Proteinase K). c. Inactivate the enzymes and lyse the cells by heating at 95-100°C for 20-30 minutes. Caution: Perform this step in a certified biosafety cabinet. d. Purify the genomic DNA from the crude lysate using a commercial DNA purification kit according to the manufacturer's protocol. e. Elute the DNA in sterile water or elution buffer and quantify it using a spectrophotometer.
-
PCR Amplification: a. Set up PCR reactions for the katG gene fragment and the inhA promoter region. Each reaction should contain gDNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase. b. Use a thermocycler with an appropriate program (annealing temperature will depend on the specific primers used). c. Run the PCR products on an agarose gel to confirm the amplification of a band of the expected size.
-
Sequencing: a. Purify the PCR products to remove primers and unincorporated dNTPs. b. Send the purified products for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: a. Align the obtained sequences with a reference M. tuberculosis genome (e.g., H37Rv). b. Analyze the alignment to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions, paying close attention to katG codon 315 and the -15 position in the inhA promoter.
References
- 1. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Resistant mutants of Mycobacterium tuberculosis selected in vitro do not reflect the in vivo mechanism of isoniazid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Genetics Study of Isoniazid Resistance Mutations and Evolution of Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. preprints.org [preprints.org]
- 14. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Detection of Isoniazid Resistance in Mycobacterium tuberculosis Isolates by Use of Real-Time-PCR-Based Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]
- 17. Prevalence and genetic profiles of isoniazid resistance in tuberculosis patients: A multicountry analysis of cross-sectional data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pattern of InhA and KatG mutations in isoniazid monoresistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Pasiniazid MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pasiniazid Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its MIC measured?
A1: this compound is a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS).[1] It is an antibacterial agent primarily used in the research and treatment of tuberculosis.[1] Measuring the MIC of this compound is crucial to determine the lowest concentration of the drug that inhibits the visible growth of Mycobacterium tuberculosis, providing essential data on its efficacy against various strains.
Q2: What is the mechanism of action of this compound?
A2: this compound breaks down into its constituent components, isoniazid and para-aminosalicylic acid, in the gastrointestinal tract. Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Para-aminosalicylic acid is thought to delay the acetylation process of isoniazid, potentially increasing its bioavailability.
Q3: Are there standardized protocols for this compound MIC testing?
A3: While there are established guidelines for MIC testing of many antimicrobial agents from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific standardized protocols for this compound are not as well-defined as for first-line anti-TB drugs.[2][3][4] It is common practice to adapt existing broth microdilution or agar proportion methods for M. tuberculosis to test this compound.
Q4: What are the expected MIC ranges for this compound?
A4: The MIC of this compound can vary depending on the susceptibility of the M. tuberculosis isolate to its components, particularly isoniazid. One study on INH-resistant isolates showed that a significant percentage were still susceptible to this compound.[1] The synergistic action of isoniazid and PAS can result in lower MICs than when either drug is used alone.[5][6] For detailed MIC distributions, please refer to the data table below.
Troubleshooting Guide
Q1: My this compound MIC results are highly variable between experiments. What are the common causes?
A1: Variability in this compound MIC assays can stem from several factors. Key areas to investigate include:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure a standardized and reproducible method for preparing the bacterial suspension, typically to a 0.5 McFarland standard.
-
Media Composition: The type of culture medium (e.g., Middlebrook 7H9 broth, 7H10 agar, or Löwenstein-Jensen medium) and the supplements used can significantly impact mycobacterial growth and drug activity.[7]
-
Incubation Conditions: Variations in incubation time, temperature, and CO2 levels can affect the growth rate of M. tuberculosis and, consequently, the MIC results.
-
Drug Solution Preparation and Storage: Ensure this compound solutions are freshly prepared and properly stored, as degradation of the drug can lead to erroneously high MIC values.
-
Endpoint Reading: Subjectivity in determining the visual endpoint of growth inhibition can lead to inter-operator variability.
Q2: I am observing "skipped wells" or trailing endpoints in my broth microdilution assay. What could be the reason?
A2: "Skipped wells" (growth in higher concentration wells but not in lower ones) or trailing (reduced growth over a range of concentrations) can be due to several factors:
-
Drug Precipitation: this compound, or its components, may precipitate at higher concentrations, reducing its effective concentration.
-
Inoculum Clumping: Inadequate vortexing or homogenization of the mycobacterial suspension can lead to clumps, resulting in uneven growth distribution.
-
Contamination: Contamination of the culture can lead to atypical growth patterns.
-
Inducible Resistance: Some mycobacterial strains can exhibit induced resistance to isoniazid upon exposure.[8][9]
Q3: My quality control (QC) strain is giving out-of-range MIC values. How should I proceed?
A3: An out-of-range QC result indicates a systematic issue with the assay.
-
Verify the QC Strain: Ensure the correct QC strain (e.g., M. tuberculosis H37Rv ATCC 27294) was used and that its purity and viability are not compromised.
-
Check Reagents and Media: Prepare fresh drug solutions and media to rule out issues with reagent quality.
-
Review Assay Procedure: Meticulously review each step of the experimental protocol to identify any deviations.
-
Consult Standardized Guidelines: Refer to CLSI or EUCAST guidelines for troubleshooting QC in antimicrobial susceptibility testing.[10][11] Note that universally accepted QC ranges for many anti-TB drugs are still under development, which can contribute to variability.[2]
Q4: How does the resistance profile of the M. tuberculosis isolate to isoniazid and para-aminosalicylic acid affect the this compound MIC?
A4: The resistance profile of the isolate to the individual components of this compound is a major determinant of the this compound MIC.
-
Isoniazid Resistance: Strains with high-level resistance to isoniazid, often due to mutations in the katG gene, will likely show higher this compound MICs.[12] However, due to the synergistic effect with PAS, the this compound MIC may still be within a susceptible range for some INH-resistant strains.[1]
-
Para-aminosalicylic Acid Resistance: Resistance to PAS, associated with mutations in genes like thyA, folC, and ribD, can also contribute to an elevated this compound MIC.[13]
Data Presentation
Table 1: MIC Distributions of this compound, Isoniazid (INH), and Para-aminosalicylic acid (PAS) against Isoniazid-Resistant Mycobacterium tuberculosis Isolates.
| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.125 - >16 | 4 | 16 |
| Isoniazid (INH) | 0.125 - >16 | 8 | >16 |
| Para-aminosalicylic acid (PAS) | 0.5 - >16 | 2 | 8 |
Data adapted from a study on 109 INH-resistant M. tuberculosis isolates.[1]
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound against Mycobacterium tuberculosis
This protocol is a general guideline and should be optimized and validated within your laboratory.
-
Preparation of Reagents and Media:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO) at a concentration of 10 mg/mL. Further dilutions should be made in the supplemented 7H9 broth.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer or by visual comparison. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:100 in supplemented 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug-containing column.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate with a breathable membrane or in a way that prevents contamination while allowing for gas exchange.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that shows no visible growth (no turbidity or pellet formation) compared to the growth control well.
-
A visual indicator, such as resazurin, can be added to aid in determining the endpoint.
-
Visualizations
Caption: Troubleshooting workflow for variable this compound MIC results.
Caption: this compound's mechanism of action via Isoniazid activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 4. EUCAST: Mycobacteria (AMST) [eucast.org]
- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. szu.gov.cz [szu.gov.cz]
- 11. CLSI M24S 2nd Ed. on Susceptibility Testing | News | CLSI [clsi.org]
- 12. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 13. Molecular characterization of para-aminosalicylic acid resistant Mycobacterium tuberculosis clinical isolates in southwestern China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isoniazid Degradation in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing the degradation of Isoniazid (erroneously referred to as Pasiniazid) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Isoniazid and what are its primary degradation products?
A1: Isoniazid (INH) is a primary antibiotic used in the treatment of tuberculosis.[1][2] It is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][3][4] During experiments and in vivo, Isoniazid can degrade through several pathways, including acetylation, hydrolysis, and deamination.[5] The main degradation products that can interfere with experimental results are:
-
Acetylisoniazid: Formed by N-acetylation.[5]
-
Isonicotinic acid: A product of hydrolysis.[5]
-
Hydrazine: Also a product of hydrolysis.[5]
-
Acetylhydrazine: Formed from the hydrolysis of Acetylisoniazid.[5]
-
Diacetylhydrazine: Formed from further acetylation of Acetylhydrazine.[6]
Q2: What experimental conditions are known to cause Isoniazid degradation?
A2: Isoniazid degradation can be influenced by several factors:
-
pH: Isoniazid is susceptible to degradation in acidic conditions.[7][8]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light can lead to the degradation of Isoniazid.
-
Oxidizing agents: The presence of oxidizing agents can promote degradation.[9]
-
Interaction with other drugs: Co-formulation with other drugs, such as Rifampicin, can enhance the degradation of both compounds, particularly in acidic environments.[7][8]
Q3: How can I minimize Isoniazid degradation during my experiments?
A3: To minimize Isoniazid degradation, consider the following precautions:
-
pH control: Maintain a neutral or slightly alkaline pH for your solutions whenever possible.
-
Temperature control: Store Isoniazid solutions at recommended temperatures, typically refrigerated or frozen, and avoid repeated freeze-thaw cycles.
-
Light protection: Protect Isoniazid solutions from light by using amber vials or covering containers with aluminum foil.
-
Use of antioxidants: In some formulations, the addition of antioxidants like ascorbic acid has been shown to improve stability.[10]
-
Freshly prepared solutions: Prepare Isoniazid solutions fresh before use whenever feasible.
-
Proper solvent selection: Use appropriate and high-purity solvents for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Presence of degradation products. | Compare the retention times of the unknown peaks with those of known Isoniazid degradation product standards. Adjust chromatographic conditions to improve separation. |
| Low recovery of Isoniazid | Degradation of the analyte during sample preparation or storage. | Review your sample preparation and storage procedures. Ensure proper pH, temperature, and light protection. Prepare and analyze a fresh standard to verify the integrity of your stock solution. |
| Inconsistent results between experiments | Variable degradation due to inconsistent experimental conditions. | Standardize all experimental parameters, including pH, temperature, incubation times, and light exposure. Use a stability-indicating analytical method. |
| Poor peak shape in HPLC analysis | Co-elution of Isoniazid with degradation products or matrix components. | Optimize the mobile phase composition, pH, or gradient to improve peak resolution. Consider using a different stationary phase. |
| Loss of Isoniazid in combination studies (e.g., with Rifampicin) | Drug-drug interaction leading to enhanced degradation. | Analyze each drug individually to establish their stability under the experimental conditions. If degradation is confirmed, consider staggered administration in in-vitro models or the use of protective formulations. |
Quantitative Data on Isoniazid Degradation
The following table summarizes the degradation of Isoniazid under various conditions.
| Condition | Time | Isoniazid Remaining (%) | Reference |
| 0.1 M HCl at 37°C | 50 min | 95.3 - 96.8% | [7] |
| pH 2 at 37°C (with Rifampicin) | 50 min | ~90% | [8] |
| 0.5 mg/mL in 5% dextrose injection at room temperature | 8 hours | < 90% | [11] |
| 0.5 mg/mL in 5% dextrose injection under refrigeration | 30 hours | < 90% | [11] |
| 6.0 mg/mL in 5% dextrose injection at room temperature | 24 hours | Stable | [11] |
| 6.0 mg/mL in 5% dextrose injection under refrigeration | 48 hours | Stable | [11] |
| 0.5 and 6.0 mg/mL in 0.9% sodium chloride injection (light protected) | 72 hours | Stable | [11] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Isoniazid and its Degradation Products
This protocol provides a general framework for a stability-indicating HPLC method.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM monobasic sodium phosphate, pH 7) and an organic solvent like acetonitrile. The ratio may need to be optimized for best separation.[12] A gradient elution may be necessary to separate all compounds.[13]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Injection Volume: 20 µL.[12]
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Isoniazid and its available degradation product standards in the mobile phase or a suitable solvent to prepare individual stock solutions.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to obtain a working standard mixture with known concentrations.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the working standard solution to determine the retention times and response factors for each compound.
-
Inject the experimental samples.
-
Identify and quantify Isoniazid and its degradation products in the samples by comparing their retention times and peak areas to those of the standards.
-
Protocol 2: LC-MS/MS Method for the Quantification of Isoniazid and its Metabolites
This protocol is suitable for more sensitive and selective quantification, especially in complex biological matrices.
-
LC-MS/MS System:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Isoniazid and each degradation product need to be determined by infusing the individual standards into the mass spectrometer.
-
-
Sample Preparation:
-
Protein Precipitation: For biological samples like plasma, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common and simple method.[16]
-
Derivatization: Some degradation products, like hydrazine and acetylhydrazine, may require derivatization (e.g., with p-tolualdehyde) to improve their chromatographic and mass spectrometric properties.[16]
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., Isoniazid-d4) to improve accuracy and precision.[15]
-
-
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.
-
Quantify the analytes in the experimental samples using the calibration curves.
-
Visualizations
Caption: Major degradation pathways of Isoniazid.
Caption: General workflow for analyzing Isoniazid and its degradation products.
Caption: Mechanism of action of Isoniazid via inhibition of mycolic acid synthesis.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. journals.asm.org [journals.asm.org]
- 7. seejph.com [seejph.com]
- 8. Isoniazid | PPT [slideshare.net]
- 9. Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pasiniazid vs. Isoniazid: A Comparative Guide on Efficacy Against INH-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pasiniazid and isoniazid (INH) against isoniazid-resistant Mycobacterium tuberculosis (Mtb). The emergence of drug-resistant tuberculosis necessitates a thorough evaluation of alternative and repurposed therapeutic agents. This compound, a chemical entity combining isoniazid and para-aminosalicylic acid (PAS), has demonstrated potential in overcoming certain forms of INH resistance. This document synthesizes available experimental data on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
I. Mechanisms of Action and Resistance
Isoniazid (INH)
Isoniazid is a cornerstone of first-line tuberculosis treatment. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis.[1] Disruption of the mycolic acid layer compromises the integrity of the mycobacterial cell wall, leading to bacterial death.
Resistance to isoniazid primarily arises from two main mechanisms:
-
Mutations in the katG gene: These mutations can reduce or completely abolish the activity of the KatG enzyme, preventing the activation of the isoniazid prodrug.[2][3][4][5][6][7][8]
-
Overexpression of inhA: Mutations in the promoter region of the inhA gene can lead to the overproduction of the InhA enzyme, the target of activated isoniazid. This overexpression can titrate out the inhibitory effect of the INH-NAD adduct.[2]
This compound
This compound is a compound in which para-aminosalicylic acid (PAS) is chemically complexed with isoniazid.[1] The proposed mechanism by which this compound may overcome isoniazid resistance is through the action of its PAS component. PAS is thought to bind to the nitrogen atom in the isoniazid molecule, which in turn delays the acetylation of isoniazid in the host.[1] Isoniazid is metabolized in humans primarily through acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[9] By slowing this inactivation process, the PAS component of this compound could effectively increase the bioavailability and prolong the half-life of the active isoniazid moiety, potentially allowing it to be more effective, even against resistant strains.
II. Quantitative Data on In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) data from a study that evaluated the in vitro activity of this compound, isoniazid, and PAS against a panel of 109 INH-resistant M. tuberculosis isolates from China.[10][11]
Table 1: Susceptibility of 109 INH-Resistant M. tuberculosis Isolates to this compound and PAS [10][11]
| Drug | Resistant Isolates (n) | Resistance Rate (%) |
| This compound | 21 | 19.3 |
| PAS | 13 | 11.9 |
Table 2: this compound Susceptibility in INH-Resistant Isolates with Characterized Mutations [10][11]
| Genotype | Total Isolates (n) | Susceptible to this compound (n) | Susceptibility Rate (%) |
| katG, inhA promoter, or oxyR-ahpC intergenic region mutations | 63 | 52 | 82.5 |
Table 3: this compound Susceptibility in PAS-Resistant Isolates [10][11]
| Genotype | Total Isolates (n) | Susceptible to this compound (n) | Susceptibility Rate (%) |
| PAS-Resistant | 13 | 11 | 84.6 |
A separate study investigating the synergistic effect of combining INH and PAS demonstrated a significant reduction in the MIC50 of both drugs against pan-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb isolates.[12]
Table 4: Synergistic Activity of INH and PAS Combination [12]
| Drug / Combination | MIC50 (mg/L) |
| INH alone | 4 |
| PAS alone | 0.063 |
| INH in combination with PAS | 0.25 |
| PAS in combination with INH | 0.008 |
These data suggest that this compound retains activity against a significant majority of INH-resistant isolates, including those with common resistance-conferring mutations and those that are also resistant to PAS.[10][11] The synergistic effect observed between INH and PAS further supports the rationale for their combination in a single molecule like this compound.[12]
III. Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
The Minimum Inhibitory Concentration (MIC) values presented in the tables above were determined using the Microplate Alamar Blue Assay (MABA). This method is a colorimetric assay that provides a quantitative measure of the susceptibility of M. tuberculosis to antimicrobial agents.
Principle: The assay is based on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent product, resorufin. A blue color in the well indicates no bacterial growth, while a pink color signifies growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Brief Protocol:
-
Preparation of Drug Dilutions: A serial dilution of the test compounds (isoniazid, this compound, PAS) is prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate to be tested is prepared from a fresh culture, and the turbidity is adjusted to a McFarland standard to ensure a standardized bacterial concentration.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells with no drug are also included.
-
Incubation: The microplates are sealed and incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After the initial incubation period, a freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation and Reading: The plates are re-incubated for 24-48 hours. The wells are then visually inspected for a color change. The MIC is recorded as the lowest drug concentration in a well that remained blue.
IV. Visualizations
Isoniazid Mechanism of Action and Resistance Pathway
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. High-Dose Isoniazid Lacks EARLY Bactericidal Activity against Isoniazid-resistant Tuberculosis Mediated by katG Mutations: A Randomized Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance in Mycobacterium tuberculosis: PEROXIDASE INTERMEDIATE BYPASS CAUSES POOR ISONIAZID ACTIVATION BY THE S315G MUTANT OF M. TUBERCULOSIS CATALASE-PEROXIDASE (KatG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic resistance in Mycobacterium tuberculosis: peroxidase intermediate bypass causes poor isoniazid activation by the S315G mutant of M. tuberculosis catalase-peroxidase (KatG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of katG expression is associated with isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: catalase, peroxidase, and INH-NADH adduct formation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-resistance of isoniazid, para-aminosalicylic acid and this compound against isoniazid-resistant Mycobacterium tuberculosis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis: Pasiniazid vs. Co-administered Isoniazid (INH) and p-Aminosalicylic Acid (PAS)
This guide, therefore, provides a comprehensive overview of the known pharmacokinetics of co-administered INH and PAS, supported by experimental data from various studies. It also outlines a typical experimental protocol for a comparative pharmacokinetic study, which could be adapted for a future direct comparison with Pasiniazid.
Pharmacokinetic Profile of Co-administered INH and PAS
The co-administration of INH and PAS is known to have a significant impact on the pharmacokinetic profile of INH. PAS has been shown to increase the plasma concentration and prolong the half-life of INH by inhibiting its primary metabolic pathway, N-acetylation.[1][2] This interaction is particularly relevant for patients classified as "rapid acetylators" of INH, as it can lead to more sustained therapeutic drug levels.[2]
Data Presentation: Pharmacokinetic Parameters of INH and PAS
The following table summarizes key pharmacokinetic parameters for INH and PAS from studies involving their co-administration or individual administration. It is important to note that these values can vary significantly based on patient genetics (acetylator status), dosage, and specific study conditions.
| Drug | Parameter | Value | Reference |
| Isoniazid (INH) | Cmax (µg/mL) | 3 - 6 (target range) | [3] |
| Tmax (hours) | 1 - 2 | [4] | |
| AUC₀₋₈ (µg·h/mL) | 24.7 (mean) | [5] | |
| p-Aminosalicylic Acid (PAS) | Cmax (mg/L) | 50 - 100 (target range) | [4] |
| Tmax (hours) | ~2-4 | [4] | |
| AUC₀₋₂₄ (µg·h/mL) | 307 (mean, for a similar drug, pyrazinamide) | [6] |
Experimental Protocols
A robust comparative pharmacokinetic study is essential to definitively characterize the bioavailability and disposition of this compound relative to co-administered INH and PAS. Below is a detailed methodology for such a study, based on established clinical trial designs.
Study Design
A randomized, open-label, two-period, two-sequence crossover study is recommended. Healthy adult volunteers would be enrolled and randomly assigned to one of two treatment sequences:
-
Sequence A: Receive a single dose of this compound in Period 1, followed by a washout period, and then a single dose of co-administered INH and PAS in Period 2.
-
Sequence B: Receive a single dose of co-administered INH and PAS in Period 1, followed by a washout period, and then a single dose of this compound in Period 2.
A washout period of at least 7 days between treatments is necessary to ensure complete elimination of the drugs from the body.
Dosing and Administration
-
This compound: A single oral dose equivalent to the standard therapeutic doses of INH and PAS.
-
Co-administered INH and PAS: Standard oral doses of INH and PAS tablets administered concurrently.
All drugs should be administered with a standardized volume of water after an overnight fast.
Blood Sampling
Serial venous blood samples (approximately 5 mL each) would be collected in heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma would be separated by centrifugation and stored at -80°C until analysis.
Analytical Method
Plasma concentrations of INH and PAS would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity to accurately quantify the drugs in biological matrices.
Pharmacokinetic Analysis
The following pharmacokinetic parameters would be calculated for both INH and PAS for each treatment arm using non-compartmental analysis:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed plasma concentration-time data.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC₀₋t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC₀₋∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC₀₋t + (last measurable concentration / elimination rate constant).
-
t½ (Elimination Half-life): Calculated as 0.693 / elimination rate constant.
Statistical analysis would then be performed to compare these parameters between the this compound and the co-administered INH and PAS groups.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a comparative pharmacokinetic study.
Metabolic Pathway of INH and PAS
Caption: Simplified metabolic pathways of INH and PAS.
References
- 1. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Rifampin, Isoniazid, Pyrazinamide, and Ethambutol in Infants Dosed According to Revised WHO-Recommended Treatment Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Pyrazinamide in Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Dynamics of Pasiniazid, Isoniazid, and Para-Aminosalicylic Acid in Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance patterns observed between the anti-tuberculosis agents Pasiniazid, isoniazid (INH), and para-aminosalicylic acid (PAS). Understanding these relationships is critical for the development of effective treatment strategies against drug-resistant Mycobacterium tuberculosis strains. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the underlying mechanisms of action and resistance.
Comparative Analysis of In Vitro Susceptibility
This compound is a chemical complex of isoniazid and PAS. Studies investigating its efficacy against INH-resistant Mycobacterium tuberculosis have revealed important insights into the cross-resistance profiles of these drugs.
A significant study analyzed 109 INH-resistant clinical isolates of M. tuberculosis to determine their susceptibility to PAS and this compound. The findings indicate that a majority of INH-resistant strains remain susceptible to this compound, suggesting a limited cross-resistance. Specifically, 19.3% of INH-resistant isolates showed resistance to this compound[1][2]. Furthermore, cross-resistance between PAS and this compound was also found to be low, with 11 out of 13 PAS-resistant isolates remaining susceptible to this compound[1][2]. Another study showed that for INH-resistant isolates, the sensitivity rate to this compound was as high as 73.6%[3]. These data suggest that this compound may hold therapeutic potential for some cases of INH-resistant tuberculosis.
The table below summarizes the Minimum Inhibitory Concentration (MIC) distributions and resistance rates from a study on 109 INH-resistant M. tuberculosis isolates.
| Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) |
| Isoniazid (INH) | >0.2 - >10 | 4.0 | >10 | 100 |
| This compound | ≤0.125 - >16 | 1.0 | 8.0 | 19.3[1][2] |
| p-Aminosalicylic Acid (PAS) | ≤0.5 - >16 | 1.0 | 4.0 | 11.9[1][2] |
Data sourced from a study on 109 INH-resistant M. tuberculosis isolates. Resistance breakpoints were defined as >0.2 mg/L for INH, >1.0 mg/L for this compound, and >1.0 mg/L for PAS.
Mechanisms of Action and Resistance
An understanding of the distinct mechanisms of action and resistance for each drug is fundamental to interpreting cross-resistance patterns.
Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA). Resistance to INH most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug. Mutations in the promoter region of the inhA gene, leading to its overexpression, are another common mechanism of resistance.
Para-Aminosalicylic Acid (PAS) acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in Mycobacterium tuberculosis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), PAS disrupts the folate pathway, thereby inhibiting the synthesis of nucleotides and nucleic acids.
This compound , being a compound of INH and PAS, is designed to leverage the mechanisms of both drugs.
Below is a diagram illustrating the signaling pathways and resistance mechanisms.
Experimental Protocols
The primary method for determining the Minimum Inhibitory Concentrations (MICs) in the cited studies was the Microplate AlamarBlue Assay (MABA). This colorimetric assay is a widely used method for assessing the susceptibility of Mycobacterium tuberculosis to various antimicrobial agents.
Microplate AlamarBlue Assay (MABA) Protocol
-
Preparation of Mycobacterial Inoculum: A suspension of the M. tuberculosis isolate is prepared in an appropriate broth medium, and the turbidity is adjusted to a McFarland standard (typically 0.5 or 1.0) to standardize the bacterial concentration.
-
Drug Dilution Series: Serial dilutions of this compound, isoniazid, and PAS are prepared in a 96-well microplate. A drug-free control well is included for each isolate.
-
Inoculation: The standardized mycobacterial suspension is added to each well of the microplate.
-
Incubation: The microplates are sealed and incubated at 37°C for a period of 5-7 days.
-
Addition of AlamarBlue Reagent: Following the initial incubation, a solution of AlamarBlue is added to each well.
-
Re-incubation and Reading: The plates are re-incubated for 24-48 hours. The viability of the bacteria is indicated by a color change of the AlamarBlue reagent from blue (resazurin) to pink (resorufin) due to metabolic activity. The MIC is determined as the lowest drug concentration that prevents this color change.
The workflow for determining cross-resistance using the MABA is depicted below.
Conclusion
The available data indicate that there is incomplete cross-resistance between isoniazid and this compound, as well as between PAS and this compound, in clinical isolates of Mycobacterium tuberculosis. A significant proportion of INH-resistant strains remain susceptible to this compound, suggesting its potential as a therapeutic alternative in certain cases of drug-resistant tuberculosis. The distinct mechanisms of action of the constituent components of this compound likely contribute to this observation. Further research, including larger clinical trials, is warranted to fully elucidate the clinical utility of this compound in the management of INH-resistant tuberculosis.
References
Pasiniazid: A Renewed Hope Against Isoniazid-Resistant Tuberculosis with katG Mutations
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains, particularly those resistant to the first-line drug isoniazid (INH), poses a significant threat to global tuberculosis (TB) control. Mutations in the catalase-peroxidase gene (katG) are the primary mechanism of high-level isoniazid resistance, as the KatG enzyme is crucial for activating the prodrug isoniazid. This guide provides a comprehensive comparison of Pasiniazid, an alternative therapeutic agent, and its efficacy in overcoming isoniazid resistance conferred by katG mutations.
Understanding Isoniazid Resistance in katG Mutants
Isoniazid is a cornerstone of TB treatment, but its efficacy is contingent on its activation by the Mtb catalase-peroxidase enzyme, KatG.[1] This activation process converts the prodrug into its active form, which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1]
Mutations in the katG gene can lead to a dysfunctional or inactive KatG enzyme, preventing the activation of isoniazid and resulting in high-level resistance.[2] The most common katG mutation associated with INH resistance is at codon 315.[2] Strains with such mutations are a major challenge in TB therapy.
This compound: A Novel Approach to Combat Isoniazid Resistance
This compound is a chemical complex composed of isoniazid and para-aminosalicylic acid (PAS) in a 1:1 molar ratio. This formulation is designed to enhance the therapeutic potential of isoniazid, particularly against resistant strains. The underlying principle is that the PAS component delays the acetylation of isoniazid in the host, a primary route of its metabolism. This delay can lead to higher and more sustained plasma concentrations of isoniazid, potentially overcoming resistance mechanisms.
A key study has demonstrated that a significant majority of isoniazid-resistant Mtb isolates, including those with katG mutations, remain susceptible to this compound. This suggests that the increased bioavailability of isoniazid provided by this compound may be sufficient to exert a bactericidal effect even with a compromised KatG activation system.
Comparative Efficacy: this compound vs. Alternatives
The following table summarizes the in vitro efficacy of this compound in comparison to isoniazid and other alternative drugs against isoniazid-resistant Mtb with katG mutations.
| Drug | Mechanism of Action | Efficacy against katG Mutants | Key Considerations |
| Isoniazid (INH) | Prodrug activated by KatG to inhibit mycolic acid synthesis.[1] | Ineffective, especially in high-level resistance due to lack of activation.[2] | Cornerstone of first-line TB therapy; resistance is a major concern. |
| This compound | A complex of INH and PAS; PAS is thought to delay INH metabolism. | Studies show high susceptibility in INH-resistant strains, with katG mutations having little effect. | Offers a potential strategy to repurpose isoniazid against resistant strains. |
| Ethionamide | Prodrug activated by EthA; inhibits mycolic acid synthesis via InhA.[3][4] | Effective, as its activation pathway is independent of KatG.[5] | Often used for multidrug-resistant TB (MDR-TB); can have significant side effects.[4] |
| Delamanid | Prodrug activated by F420 coenzyme system; inhibits mycolic and keto-mycolic acid synthesis.[6][7] | Effective, with a mechanism of action completely independent of the isoniazid activation pathway.[8] | A newer drug for MDR-TB; generally well-tolerated.[6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. For M. tuberculosis, this is a critical measure of drug susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis strains (wild-type and katG mutants) on Middlebrook 7H10 or 7H11 agar.
-
Harvest colonies and suspend in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound, isoniazid, and other comparator drugs in an appropriate solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of each drug in a 96-well microtiter plate containing Middlebrook 7H9 broth.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared mycobacterial suspension.
-
Include a drug-free control well for each strain to ensure viability.
-
Incubate the plates at 37°C in a humidified incubator.
-
-
Reading and Interpretation:
-
After 14-21 days of incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest drug concentration in which there is no visible growth.
-
In Vivo Efficacy Studies in a Mouse Model
Animal models are essential for evaluating the in vivo efficacy of new anti-tubercular agents.
Protocol: Murine Model of Tuberculosis
-
Infection of Mice:
-
Infect BALB/c or C57BL/6 mice via aerosol inhalation with a low dose of M. tuberculosis (wild-type or a specific katG mutant strain).
-
-
Drug Administration:
-
After a pre-determined period to allow for the establishment of infection (e.g., 2-4 weeks), begin treatment.
-
Administer this compound, isoniazid, or other comparator drugs orally or via gavage daily or on a specified schedule.
-
Include an untreated control group.
-
-
Assessment of Bacterial Load:
-
At various time points during and after treatment, euthanize subsets of mice.
-
Harvest lungs and spleens and homogenize the tissues.
-
Plate serial dilutions of the homogenates on Middlebrook 7H10/7H11 agar.
-
After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Compare the CFU counts between the treated and untreated groups to determine the bactericidal or bacteriostatic activity of the drugs.
-
Visualizing the Pathways
Caption: Isoniazid activation pathway in wild-type vs. katG mutant M. tuberculosis.
Caption: Proposed mechanism of this compound action.
Conclusion
This compound presents a promising strategy for the treatment of isoniazid-resistant tuberculosis, including infections caused by strains with katG mutations. By potentially increasing the bioavailability of isoniazid, this compound may overcome the resistance conferred by the impaired activation of the prodrug. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in diverse patient populations. For researchers and drug development professionals, this compound represents a compelling example of drug repurposing and formulation enhancement to address the urgent challenge of antimicrobial resistance.
References
- 1. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 2. Isoniazid MIC and KatG Gene Mutations among Mycobacterium tuberculosis Isolates in Northwest of Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 4. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. dovepress.com [dovepress.com]
Synergistic Effects of Pasiniazid with Ethambutol or Rifampicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Pasiniazid, a derivative of isoniazid (INH), when combined with either ethambutol (EMB) or rifampicin (RIF) for the treatment of tuberculosis (TB). While direct studies on this compound-ethambutol synergy are limited, the well-established synergistic mechanism between isoniazid and ethambutol provides a strong basis for inference. In contrast, studies on this compound in combination with rifampicin analogues offer direct quantitative comparisons.
Executive Summary
The combination of this compound with ethambutol is predicated on a well-defined molecular mechanism of synergy, where ethambutol enhances the activity of isoniazid (and by extension, this compound) by repressing the expression of its target gene, inhA. This leads to a more potent bactericidal effect. The interaction between this compound and rifampicin is more complex, with studies on the parent compound, isoniazid, showing variable interactions ranging from synergy to antagonism. However, recent research on this compound with rifampicin analogues demonstrates promising synergistic activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. This guide presents the available experimental data, outlines the methodologies for assessing synergy, and visualizes the underlying mechanisms and workflows.
Data Presentation: In Vitro Synergy Analysis
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of these drug combinations. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 typically indicates synergy.
Table 1: Synergistic Activity of this compound (Pa) and Rifamycin Derivatives against Drug-Resistant M. tuberculosis
| Drug Combination | Test Strains | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4) | Antagonism (FICI > 4) | Key Findings |
| This compound (Pa) + Rifabutin (RFB) | 90 drug-resistant MTB isolates | 28.9% of isolates | 71.1% of isolates | 0% of isolates | Demonstrated synergistic activity against a significant portion of drug-resistant strains.[1] |
| This compound (Pa) + Rifapentine (RFP) | 90 drug-resistant MTB isolates | 50.0% of isolates | 50.0% of isolates | 0% of isolates | Showed a higher rate of synergy compared to the Pa + RFB combination.[1] |
| Isoniazid (INH) + Rifampicin (RIF) | 90 drug-resistant MTB isolates | 22.2% of isolates | 77.8% of isolates | 0% of isolates | The standard combination showed a lower percentage of synergy compared to Pa + RFP.[1] |
Table 2: Inferred Synergistic Activity of this compound and Ethambutol based on Isoniazid Data
| Drug Combination | Test Strains | Synergy (FICI ≤ 0.5) | Key Findings |
| Isoniazid (INH) + Ethambutol (EMB) | M. tuberculosis H37Ra | MIC of INH reduced by 50% in the presence of a non-inhibitory concentration of EMB.[2] | A nonlethal dose of EMB increases the susceptibility of M. tuberculosis to INH, indicating a synergistic interaction.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of drug synergy.
Checkerboard Assay for Synergy Determination
The checkerboard method is a common in vitro technique to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
-
Preparation of Drug Dilutions: Two drugs are serially diluted. One drug is diluted along the rows of a 96-well microtiter plate, and the second drug is diluted along the columns.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis.
-
Incubation: The plates are incubated at 37°C for a defined period, typically 7-14 days.
-
Assessment of Growth: Bacterial growth is assessed visually or by using a growth indicator like resazurin or MTT. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1]
-
Interpretation of Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism[1]
-
In Vivo Murine Model of Tuberculosis
Animal models are crucial for evaluating the efficacy of drug combinations in a living organism.
-
Infection: Mice are infected with an aerosolized suspension of M. tuberculosis.
-
Treatment: After a pre-defined period to allow for the establishment of infection, mice are treated with the drug combinations or individual drugs as controls.
-
Evaluation of Bacterial Load: At various time points during and after treatment, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating homogenized tissue on selective agar.
-
Assessment of Relapse: A subset of treated mice is monitored for a period after the completion of therapy to assess for disease relapse.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Molecular mechanism of this compound-Ethambutol synergy.
Caption: Workflow for in vitro drug synergy testing.
Concluding Remarks
The synergistic combination of this compound with ethambutol, inferred from extensive studies with isoniazid, presents a compelling therapeutic strategy due to its well-understood molecular mechanism that enhances the primary action of this compound. The combination of this compound with rifampicin analogues also shows significant synergistic potential, particularly in the context of drug-resistant tuberculosis. However, the interaction between the parent compounds, isoniazid and rifampicin, can be complex and warrants further investigation to fully elucidate the factors that determine a synergistic versus an indifferent or antagonistic outcome.
For drug development professionals, these findings suggest that further exploration of this compound in combination with both ethambutol and newer rifamycins is justified. Future research should focus on direct in vitro and in vivo comparisons of this compound-ethambutol and this compound-rifampicin combinations to provide a more definitive understanding of their relative synergistic potential and clinical utility.
References
- 1. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pasiniazid Efficacy in Isoniazid-Resistant, PAS-Susceptible Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pasiniazid's efficacy, particularly against clinical isolates of Mycobacterium tuberculosis that are resistant to isoniazid (INH) but susceptible to para-aminosalicylic acid (PAS). This compound, a compound of INH and PAS, is evaluated against standard tuberculosis therapies, supported by available in vitro data. This document outlines the current understanding of this compound's performance, details relevant experimental methodologies, and visualizes its mechanism of action and experimental workflows.
Comparative In Vitro Efficacy
The in vitro efficacy of this compound and its constituent components, INH and PAS, has been evaluated against various strains of M. tuberculosis. The following table summarizes the median minimum inhibitory concentration (MIC50) values, providing a quantitative comparison of their activity.
Table 1: Comparative MIC50 Values of this compound, Isoniazid, and Para-aminosalicylic Acid
| Drug | Pan-S M. tuberculosis (mg/L) | MDR-TB (mg/L) | XDR-TB (mg/L) | Overall (mg/L) |
| Isoniazid (INH) alone | 0.063 | 8 | 16 | 4 |
| Para-aminosalicylic acid (PAS) alone | <0.063 | 0.25 | 1 | 0.063 |
| This compound (INH-PAS combination) | INH: 0.016, PAS: <0.008 | INH: 0.5, PAS: 0.016 | INH: 1, PAS: 0.031 | INH: 0.25, PAS: 0.008 |
Data synthesized from Zhang et al., 2019.[1]
The data indicates a synergistic effect when INH and PAS are combined in the form of this compound, resulting in a significant reduction in the MIC50 for both components against pan-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis[1].
Alternative Treatment Regimens for Isoniazid-Resistant Tuberculosis
While direct in vivo comparative data for this compound is limited, it is crucial to consider the performance of current standard-of-care regimens for INH-resistant tuberculosis. These typically involve a combination of first- and second-line drugs.
Table 2: Standard Treatment Regimens for Isoniazid-Resistant Tuberculosis and their In Vivo Efficacy in Murine Models
| Treatment Regimen | Duration | Efficacy (Log10 CFU Reduction in Lungs) | Reference |
| Rifampin + Pyrazinamide + Ethambutol | 2 months | ~3.21 | [2] |
| Rifampin + Isoniazid (High Dose) + Pyrazinamide + Ethambutol | 2 months | ~5.60 | [2] |
| Rifampin + Ethambutol | 2 months | ~2.06 | [2] |
Note: The efficacy of these regimens can vary based on the specific mutations conferring isoniazid resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
The MIC of this compound and comparator drugs against M. tuberculosis isolates is commonly determined using the MABA.
Protocol:
-
Inoculum Preparation: M. tuberculosis isolates are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted 1:50.
-
Drug Dilution: A serial two-fold dilution of each drug is prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug are included.
-
Incubation: The microplates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.
-
Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is defined as the lowest drug concentration that prevents this color change.
Experimental workflow for the Microplate Alamar Blue Assay (MABA).
In Vivo Efficacy Assessment: Murine Model of Tuberculosis
The efficacy of antitubercular agents is evaluated in vivo using a murine model of chronic tuberculosis.
Protocol:
-
Infection: BALB/c mice are infected via aerosol with a low dose of an isoniazid-resistant strain of M. tuberculosis.
-
Treatment Initiation: Treatment commences 4-6 weeks post-infection, allowing for the establishment of a chronic infection.
-
Drug Administration: Mice are treated with this compound or comparator drug regimens daily or five times a week via oral gavage.
-
Assessment of Bacterial Load: At specified time points (e.g., 4 and 8 weeks of treatment), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
CFU Enumeration: After 3-4 weeks of incubation at 37°C, the colony-forming units (CFU) are counted to determine the bacterial load in each organ. Efficacy is measured as the log10 reduction in CFU compared to untreated controls.
Workflow for the murine model of tuberculosis chemotherapy.
Mechanism of Action of this compound
This compound is a combination of isoniazid and para-aminosalicylic acid. Its mechanism of action is believed to be a result of the synergistic or additive effects of these two components.
-
Isoniazid (INH): INH is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This is achieved through the inhibition of the enoyl-acyl carrier protein reductase, InhA.[3]
-
Para-aminosalicylic acid (PAS): PAS is a structural analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folate synthesis in mycobacteria. By disrupting the folate pathway, PAS inhibits the synthesis of nucleic acids and other essential metabolites.[4] Additionally, PAS can increase and prolong the plasma concentration of INH by inhibiting its acetylation.[1]
The combined action of INH and PAS in this compound is thought to attack the mycobacterium on two critical fronts: cell wall synthesis and folate metabolism.
Putative signaling pathway for the combined action of this compound.
Conclusion
The available in vitro data suggests that this compound exhibits a potent synergistic activity against various strains of M. tuberculosis, including those resistant to isoniazid. This indicates its potential as a valuable therapeutic agent for the treatment of INH-resistant tuberculosis, particularly in cases where the isolates remain susceptible to PAS. However, the lack of direct comparative in vivo efficacy studies with current standard-of-care regimens for INH-resistant tuberculosis highlights a critical area for future research. Further investigation is warranted to fully elucidate the clinical utility of this compound and its place in the therapeutic arsenal against drug-resistant tuberculosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Contribution of front-line, standard-of-care drugs to bactericidal responses, resistance emergence, and cure in murine models of easy- or hard-to-treat tuberculosis disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Pasiniazid's Efficacy Against Mycobacterium tuberculosis Lineages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Pasiniazid against different lineages of Mycobacterium tuberculosis (M. tuberculosis), with a focus on its efficacy compared to its parent compound, isoniazid. This compound is a chemical complex of isoniazid (INH) and para-aminosalic_ylic acid (PAS). This document summarizes available experimental data, details relevant methodologies, and visualizes the drug's mechanism of action to support research and drug development efforts in the fight against tuberculosis.
Comparative Efficacy of this compound
Data on the activity of this compound across a wide spectrum of M. tuberculosis lineages remains limited. However, a key study by He et al. (2019) provides valuable insights into its efficacy against isoniazid-resistant isolates, particularly comparing the Beijing lineage (Lineage 2) with other non-Beijing strains.
Activity Against Isoniazid-Resistant M. tuberculosis
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound, Isoniazid (INH), and Para-Aminosalic_ylic Acid (PAS) against a collection of 109 isoniazid-resistant M. tuberculosis clinical isolates from China. The isolates were categorized as Beijing and non-Beijing genotypes.
| Drug | Genotype | MIC50 (mg/L) | MIC90 (mg/L) | Range (mg/L) |
| This compound | Beijing (n=55) | 4 | 8 | 0.25->16 |
| Non-Beijing (n=54) | 2 | 8 | 0.25-16 | |
| Isoniazid | Beijing (n=55) | 2 | 8 | 0.25->16 |
| Non-Beijing (n=54) | 1 | 4 | 0.25-16 | |
| PAS | Beijing (n=55) | 1 | 4 | 0.25->16 |
| Non-Beijing (n=54) | 1 | 2 | 0.25-8 |
Data extracted from He et al. (2019).
Key Observations:
-
This compound Activity: this compound demonstrated activity against isoniazid-resistant strains. Notably, 52 out of 63 INH-resistant isolates with mutations in katG, the inhA promoter, or the oxyR-ahpC intergenic region remained susceptible to this compound[1][2].
-
Lineage Comparison: The MIC50 of this compound was slightly higher for the Beijing lineage isolates (4 mg/L) compared to the non-Beijing isolates (2 mg/L), suggesting a potential minor difference in susceptibility. However, the MIC90 was the same for both groups (8 mg/L).
-
Cross-Resistance: Among the 109 INH-resistant isolates, 19.3% (21 isolates) showed resistance to this compound[1][2]. Interestingly, of 13 PAS-resistant isolates, 11 were still susceptible to this compound, indicating that resistance to PAS does not always confer resistance to this compound[1][2].
Mechanism of Action of this compound
This compound is a codrug of isoniazid and para-aminosalic_ylic acid. Its mechanism of action is understood as the combined action of its two constituent molecules.
-
Isoniazid Component: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[3][4]. Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall[3][4]. Inhibition of mycolic acid synthesis leads to the disruption of the cell wall and bacterial death[3][4].
-
Para-Aminosalic_ylic Acid (PAS) Component: PAS is a structural analog of para-aminobenzoic acid (PABA) and is thought to interfere with folate synthesis, an essential metabolic pathway for the bacterium[5]. There is also evidence that PAS can act as a prodrug, with its active form inhibiting the dihydropteroate synthase.
The following diagram illustrates the proposed mechanism of action for this compound's components.
Caption: Proposed mechanism of action of this compound's components.
Experimental Protocols
The primary method for determining the Minimum Inhibitory Concentration (MIC) of this compound and other anti-tuberculosis drugs is the Microplate AlamarBlue Assay (MABA).
Microplate AlamarBlue Assay (MABA)
Principle: This colorimetric assay utilizes the redox indicator AlamarBlue (resazurin) to assess the metabolic activity of M. tuberculosis. In the presence of viable, respiring bacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin. The MIC is determined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth[6].
Detailed Methodology:
-
Inoculum Preparation:
-
M. tuberculosis isolates are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted 1:50 in 7H9 broth to achieve the final inoculum concentration.
-
-
Drug Dilution:
-
Stock solutions of this compound, Isoniazid, and PAS are prepared in appropriate solvents (e.g., distilled water or DMSO).
-
Serial two-fold dilutions of each drug are prepared in a 96-well microplate. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
100 µL of the prepared M. tuberculosis inoculum is added to each well containing the drug dilutions.
-
Control wells containing only the inoculum (positive control) and wells with medium only (negative control) are included.
-
The microplate is sealed and incubated at 37°C for 5-7 days[6].
-
-
Addition of AlamarBlue and Reading:
-
After the initial incubation, 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 are added to each well[7].
-
The plate is re-incubated at 37°C for 24-48 hours[6].
-
The MIC is visually determined as the lowest drug concentration in a well that remains blue, while the drug-free control well has turned pink[6].
-
Logical Workflow for this compound Susceptibility Testing
The following diagram outlines the general workflow for assessing the in vitro susceptibility of M. tuberculosis lineages to this compound.
References
- 1. Cross-resistance of isoniazid, para-aminosalicylic acid and this compound against isoniazid-resistant Mycobacterium tuberculosis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pasiniazid
For Immediate Implementation: Essential Safety and Logistical Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides critical, actionable guidance for the safe handling, storage, and disposal of Pasiniazid, a compound utilized in tuberculosis research. Adherence to these protocols is imperative to ensure personnel safety and maintain a secure laboratory environment. This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. - Gown: A disposable, solid-front, back-closing gown made of a low-lint material. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation of airborne particles. - Eye Protection: Chemical splash goggles and a full-face shield. |
| Working with Solutions | - Gloves: A single pair of nitrile gloves. - Gown: A standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
| General Laboratory Operations | - Gloves: A single pair of nitrile gloves. - Gown: A standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
Occupational Exposure Limits: Understanding the Risks
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, it is crucial to consider the OELs of its constituent components: Isoniazid and Para-aminosalicylic acid.
| Component | Regulatory Body | Exposure Limit | Notes |
| Isoniazid | NIOSH | REL: TWA 0.013 ppm (0.013 mg/m³) | Time-Weighted Average for a standard workday. |
| Para-aminosalicylic acid | Various (State-level) | Typically regulated as "Particulates Not Otherwise Regulated (PNOR)" or "Inert or Nuisance Dust" | Respirable Fraction: ~5 mg/m³ Total Dust: ~10 mg/m³ |
Note: The absence of a specific OEL for this compound necessitates handling it with a high degree of caution, adhering to the most stringent exposure limit of its components as a conservative measure.
Spill Management: A Step-by-Step Emergency Protocol
Immediate and correct response to a this compound spill is critical to prevent exposure and contamination.
Experimental Protocol for Spill Cleanup:
-
Containment: For solid spills, gently cover with absorbent pads. For liquid spills, surround the spill with absorbent material, working from the outside in.
-
Cleaning:
-
Solid Spills: Carefully scoop the contained material into a labeled, sealable hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the liquid with appropriate absorbent pads. Place the saturated pads into a labeled, sealable hazardous waste container.
-
-
Decontamination: Wipe the spill area with a suitable laboratory disinfectant, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Operational Plan for Disposal:
-
Segregation: this compound waste must be segregated from general laboratory waste.
-
Containerization: Use dedicated, clearly labeled, leak-proof containers for this compound waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Acute Toxicity," "Irritant").
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
By implementing these essential safety and logistical measures, you contribute to a culture of safety and ensure the well-being of all personnel in the laboratory. Your commitment to these protocols is paramount in building a foundation of trust and responsibility in your research endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
